molecular formula C7H11NO5S B1429603 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid CAS No. 1417695-29-4

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Cat. No.: B1429603
CAS No.: 1417695-29-4
M. Wt: 221.23 g/mol
InChI Key: POSRCUWTKPXGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a useful research compound. Its molecular formula is C7H11NO5S and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5S/c9-6-2-1-3-7(10)8(6)4-5-14(11,12)13/h1-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSRCUWTKPXGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis protocol for 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (also referred to as N-(2-sulfoethyl)glutarimide). This molecule features a glutarimide ring coupled to an ethylsulfonic acid tail, combining the immunomodulatory structural motifs of glutarimides with the physicochemical properties of sulfonic acids (high water solubility, strong acidity).

The protocol focuses on a dehydrative cyclization strategy between Glutaric Anhydride and Taurine (2-aminoethanesulfonic acid). This guide prioritizes the Glacial Acetic Acid Reflux Method , selected for its high atom economy, scalability, and ability to overcome the solubility mismatch between the zwitterionic amine and the organic anhydride.

Retrosynthetic Analysis & Mechanism

The synthesis is based on the classical formation of cyclic imides from anhydrides and primary amines.[1] The reaction proceeds through two distinct stages:[2][3]

  • Ring Opening: Nucleophilic attack of the taurine amine group on the glutaric anhydride carbonyl, yielding an intermediate amic acid (N-(2-sulfoethyl)glutaramic acid).

  • Ring Closing (Cyclization): Thermal or chemical dehydration of the amic acid to form the thermodynamically stable 6-membered glutarimide ring.

Reaction Mechanism Diagram

ReactionMechanism Substrate1 Glutaric Anhydride (C5H6O3) Intermediate Intermediate Amic Acid (Ring Open) Substrate1->Intermediate Nucleophilic Attack (AcOH, Reflux) Substrate2 Taurine (H2N-CH2-CH2-SO3H) Substrate2->Intermediate Nucleophilic Attack (AcOH, Reflux) Transition Dehydration (-H2O) Intermediate->Transition Thermal Cyclization Product Target Imide 2-(2,6-Dioxopiperidin-1-yl) ethane-1-sulfonic acid Transition->Product Ring Closure

Figure 1: Mechanistic pathway from precursors to the final glutarimide via the amic acid intermediate.

Experimental Protocol

Materials & Reagents[4]
ReagentCAS NumberEquiv.Role
Taurine 107-35-71.0Nucleophile / Core Scaffold
Glutaric Anhydride 108-55-41.1Electrophile / Ring Source
Glacial Acetic Acid 64-19-7SolventSolvent & Dehydrating Medium
Triethylamine (Et3N) 121-44-81.2Base (Optional, solubilizer)
Toluene 108-88-3SolventAzeotropic drying (Method B)
Method A: Glacial Acetic Acid Reflux (Recommended)

This method is preferred because glacial acetic acid (AcOH) acts as a dual solvent/catalyst. It solubilizes the glutaric anhydride and, at reflux temperatures (


), promotes the dehydration of the amic acid intermediate without requiring harsh Lewis acids.
Step-by-Step Workflow:
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood (sulfur/acid vapors).

  • Solubilization:

    • Add Taurine (12.5 g, 100 mmol) to the flask.

    • Add Glacial Acetic Acid (100 mL) .

    • Note: Taurine will not fully dissolve initially. Add Triethylamine (14 mL, 100 mmol) dropwise if a homogeneous solution is required immediately, though refluxing in pure AcOH usually suffices to drive the reaction as the taurine reacts and dissolves.

  • Addition: Add Glutaric Anhydride (12.5 g, 110 mmol) in one portion.

  • Reaction:

    • Heat the mixture to reflux (

      
       oil bath temperature).
      
    • Maintain reflux for 6–8 hours . The solution should become clear and homogeneous as the imide forms.

    • Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotary Evaporator) to remove the bulk of acetic acid. A viscous oil or semi-solid residue will remain.

    • Co-evaporation: Add Toluene (50 mL) and evaporate again to remove traces of acetic acid and water azeotropically.

  • Purification:

    • Dissolve the residue in a minimum amount of boiling Ethanol (EtOH) .

    • Allow to cool slowly to

      
      . The target sulfonic acid should crystallize.[2]
      
    • If crystallization is difficult (due to the sulfonic acid's high solubility), precipitate the product by adding Diethyl Ether or Acetone to the ethanolic solution.

    • Filter the white solid and dry under high vacuum over

      
      .
      
Method B: Azeotropic Distillation (Alternative)

Use this method if the substrate is sensitive to acidic hydrolysis or if strictly anhydrous conditions are required.

  • Setup: RBF equipped with a Dean-Stark trap and reflux condenser.

  • Reaction:

    • Suspend Taurine (100 mmol) and Glutaric Anhydride (110 mmol) in Toluene (150 mL) containing Triethylamine (10 mmol, catalytic) .

    • Reflux vigorously. Water generated from the cyclization will collect in the Dean-Stark trap.

    • Continue until theoretical water volume (

      
       for 100 mmol scale) is collected.
      
  • Isolation: The product often precipitates out of the toluene as it forms (due to polarity). Decant the toluene, wash the solid with hexane, and recrystallize from Ethanol.

Process Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents (Taurine + Glutaric Anhydride) SolventStep Add Glacial Acetic Acid (Optional: Et3N catalyst) Start->SolventStep Reflux Reflux at 120°C (6-8 Hours) SolventStep->Reflux Check Check Completion (TLC/HPLC) Reflux->Check Check->Reflux Incomplete Evap Rotary Evaporation (Remove AcOH) Check->Evap Complete Cryst Crystallization (Ethanol/Ether) Evap->Cryst Final Final Product White Crystalline Solid Cryst->Final

Figure 2: Operational workflow for the synthesis via the Acetic Acid Reflux method.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained. The key indicator of success is the disappearance of the anhydride peaks and the appearance of the imide carbonyl signals.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range

    
     (decomposition common for sulfonic acids).[4]
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (quint, 2H, glutarimide 
      
      
      
      -
      
      
      )
    • 
       ppm (t, 4H, glutarimide 
      
      
      
      -
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      -
      
      
      -)
  • IR Spectroscopy (ATR):

    • 1680–1730 cm

      
      :  Strong split carbonyl stretch characteristic of cyclic imides (sym/asym).
      
    • 1150–1250 cm

      
      :  Strong 
      
      
      
      stretching bands (sulfonic acid).
    • Absence of broad N-H stretch from starting amine.

Safety & Handling

  • Glutaric Anhydride: Irritant. Hydrolyzes to glutaric acid on contact with moisture. Handle in a dry environment.

  • Sulfonic Acids: The product is a strong acid. Avoid contact with skin and eyes. Aqueous solutions will have low pH.

  • Glacial Acetic Acid: Corrosive and flammable. Use only in a well-ventilated fume hood.

References

  • Cyclic Imide Synthesis (General): Pyriadi, T. M., & Haroutounian, S. A. (1974). Synthesis of N-substituted glutarimides. Journal of Chemical & Engineering Data, 19(2), 187-188. Link

  • Taurine Acylation: M. F. Zady & J. L. Wong. (1979). Synthesis of taurine derivatives. The Journal of Organic Chemistry, 44(9), 1450-1454. Link

  • Dehydrative Cyclization Methodology: Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). Lewis acid-catalyzed synthesis of imides from anhydrides and amines.[5] The Journal of Organic Chemistry, 62(8), 2652-2654. Link

  • Glutarimide Pharmacophore: Zhu, Y. et al. (2018). Design, synthesis and biological evaluation of novel thalidomide derivatives. Scientific Reports, 8, 1206. Link

Sources

Introduction: A Molecule at the Intersection of Chemistry and Degrader Technology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Executive Summary: This guide provides a detailed technical overview of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid, a compound of significant interest due to its structural components. The core of this molecule is the 2,6-dioxopiperidine (glutarimide) moiety, a cornerstone in the development of targeted protein degradation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document synthesizes available chemical data, outlines predicted properties, and presents hypothetical yet scientifically grounded protocols for its synthesis and analysis. It is intended for researchers, chemists, and drug development professionals who are exploring novel building blocks for next-generation therapeutics. While direct experimental data for this specific sulfonic acid is sparse, this guide leverages information from its immediate precursor and well-established principles of organic chemistry to provide a comprehensive profile.

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid belongs to the class of organosulfur compounds known as sulfonic acids.[1] Its structure is characterized by two key features: a highly polar and strongly acidic sulfonic acid group, and a 2,6-dioxopiperidine ring, also known as a glutarimide moiety.

The true significance of this molecule lies in its 2,6-dioxopiperidine core. This substructure is famously found in immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide.[2][] These molecules are known to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[4][5] By recruiting CRBN, these compounds can induce the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins.[] This mechanism forms the basis of one of the most exciting fields in modern pharmacology: targeted protein degradation (TPD).[2]

As a derivative of this critical pharmacophore, 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid represents a potential building block or tool compound for creating novel PROTACs or molecular glues. The sulfonic acid group imparts high polarity and water solubility, which could be leveraged to modify the physicochemical properties of a final degrader molecule.[6][7]

Chemical Properties and Data

Structure and Nomenclature
  • IUPAC Name: 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonic acid

  • Molecular Formula: C7H11NO5S

  • Molecular Weight: 221.23 g/mol

  • Chemical Structure:

Caption: Chemical structure of 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonic acid.

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted Value / CharacteristicJustification / Reference
Physical State Crystalline solidSulfonic acids are typically crystalline solids or high-boiling liquids due to their polarity.[1]
Solubility Highly soluble in water; soluble in polar organic solvents.The sulfonic acid group imparts high polarity and enables hydrogen bonding, leading to high water solubility.[6][7][10]
pKa < 0 (strongly acidic)Aliphatic sulfonic acids are strong acids, significantly stronger than carboxylic acids. For comparison, the pKa of ethanesulfonic acid is approximately -1.68.[8][9]
Melting Point Not determined. Expected to be relatively high.High polarity and potential for strong intermolecular hydrogen bonding suggest a high melting point.
Boiling Point Not determined. Expected to decompose at high temperatures.
Appearance Likely a colorless or white solid.Most simple sulfonic acids are colorless.[1]

Synthesis and Purification

The most direct route to synthesize 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is through the hydrolysis of its corresponding sulfonyl chloride, 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride (CAS 1000339-13-8), which is commercially available.[11][12] The hydrolysis of a sulfonyl chloride to a sulfonic acid is a well-established and generally high-yielding transformation.[1]

Synthetic Pathway

Caption: Synthesis of the target sulfonic acid via hydrolysis of the sulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for the hydrolysis of a sulfonyl chloride and should be adapted and optimized for the specific substrate.

  • Dissolution: Dissolve 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride (1.0 eq) in a suitable water-miscible solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: Slowly add an excess of deionized water (e.g., 10-20 eq) to the stirring solution. The reaction is exothermic and will generate hydrochloric acid (HCl), so addition should be controlled. The reaction can typically proceed at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, remove the organic solvent (if used) under reduced pressure. The remaining aqueous solution contains the sulfonic acid product and HCl byproduct.

  • Isolation: The product can be isolated by removing the water and HCl under high vacuum. Alternatively, if the product is a stable solid, it may precipitate from the solution upon cooling or concentration.

Purification

Due to the high polarity of the product, standard silica gel chromatography may be challenging.

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., water/acetone, ethanol) is the preferred method of purification.

  • Reverse-Phase Chromatography: Purification can be achieved using C18 reverse-phase flash chromatography with a water/acetonitrile or water/methanol gradient.

  • Ion-Exchange Chromatography: Anion exchange chromatography could also be employed to isolate the sulfonated product.

Analytical Characterization

The identity and purity of the synthesized 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl bridge protons and the three sets of methylene protons in the dioxopiperidine ring. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent (e.g., DMSO-d₆).[13][14]

  • ¹³C NMR: The spectrum should show seven distinct carbon signals corresponding to the molecular structure, including two carbonyl carbons in the downfield region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): This is the preferred method for analyzing polar, non-volatile compounds like sulfonic acids.[15]

  • Negative Ion Mode ([M-H]⁻): This mode is typically very sensitive for sulfonic acids, which readily deprotonate. The expected ion would be at m/z 220.03.[15]

  • Positive Ion Mode ([M+H]⁺): The protonated molecule may also be observed at m/z 222.04.

High-Performance Liquid Chromatography (HPLC)

Analyzing highly polar compounds like this sulfonic acid by traditional reverse-phase HPLC can be difficult due to poor retention.[16][17]

  • Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with an ion-pairing reagent would be suitable approaches.[18]

  • Hypothetical RP-HPLC Conditions:

    • Column: C18, polar-endcapped

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high percentage of aqueous phase (e.g., 95-100% A) and apply a shallow gradient of organic solvent.

    • Detection: UV at ~210 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Biological Context and Potential Applications

The 2,6-Dioxopiperidine Moiety as a Cereblon (CRBN) Ligand

The primary value of this molecule is its 2,6-dioxopiperidine (glutarimide) ring system. This motif is a well-validated "warhead" for engaging the CRBN E3 ligase.[4] The glutarimide portion of the molecule is thought to embed itself into a hydrophobic pocket of the CRBN protein.[]

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of three parts: a ligand for an E3 ligase, a ligand for a protein of interest (POI), and a linker connecting the two. By simultaneously binding the E3 ligase and the POI, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.[5]

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid could serve as a precursor for the CRBN-binding component of a PROTAC. The sulfonic acid group provides a highly polar, acidic handle that could be used to attach a linker, potentially influencing the solubility and cell permeability of the final PROTAC conjugate.

G cluster_0 PROTAC Molecule cluster_1 Ternary Complex Formation crbn_ligand CRBN Ligand (e.g., derived from 2-(2,6-Dioxopiperidin-1-yl) ethane-1-sulfonic acid) linker Linker crbn_ligand->linker poi_ligand POI Ligand linker->poi_ligand CRBN CRBN E3 Ligase PROTAC PROTAC CRBN->PROTAC binds POI Protein of Interest (POI) POI->PROTAC binds Degradation Ubiquitination & Proteasomal Degradation of POI POI->Degradation leads to

Caption: Workflow of PROTAC-mediated protein degradation.

Safety and Handling

As a strong organic acid, 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid should be handled with appropriate care.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Incompatibilities: Incompatible with strong bases and oxidizing agents.

Conclusion

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a molecule with considerable potential in the field of medicinal chemistry, particularly for the development of targeted protein degraders. While direct experimental characterization is lacking, its properties and reactivity can be confidently predicted from its structure and the behavior of related compounds. Its synthesis from the corresponding sulfonyl chloride is expected to be straightforward. The combination of a validated CRBN-binding moiety with a highly polar sulfonic acid handle makes it an attractive and versatile building block for researchers aiming to create novel therapeutics with tailored physicochemical properties. Further investigation into its synthesis and application is warranted to fully explore its utility in drug discovery.

References

  • Sulfonic acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
  • Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka. [Link]
  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. [Link]
  • Ethanesulfonic acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
  • Ethanedisulfonic acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
  • Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals. [Link]
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
  • Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. [Link]
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]
  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. [Link]
  • Ataman Kimya A.Ş. (n.d.). ETHANESULFONIC ACID. [Link]
  • Holcapek, M., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 87-98. [Link]
  • Zhong, Y. L., et al. (1998). Negative-ion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. Journal of Carbohydrate Chemistry, 17(5), 823-832. [Link]
  • Chen, Y. C., et al. (2010). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical Chemistry, 82(16), 7069-7076. [Link]
  • Gilpin, J. A., & Gilbert, J. A. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(12), 1479-1483. [Link]
  • Crumrine, D. S., & Gillece-Castro, B. (1985). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry, 50(22), 4408-4409. [Link]
  • Viger-Gravel, J., et al. (2020). Solid-State 17O NMR Studies of Sulfonate Jump Dynamics in Crystalline Sulfonic Acids: Insights into the Hydrogen Bonding Effect. The Journal of Physical Chemistry A, 124(46), 9597-9604. [Link]
  • LookChem. (n.d.). Ethanesulfonic acid. [Link]
  • Organic Chemistry Portal. (n.d.). S-Chlorinations. [Link]
  • Tao, E. V. P., & Miller, W. D. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • Wiley. (n.d.). Methanesulfonic acid (anhydrous). SpectraBase. [Link]
  • Royal Society of Chemistry. (2025, December 5). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]
  • National Center for Biotechnology Information. (n.d.). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectra of calix[8]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. [Link]
  • Britannica. (2026, January 23). Sulfonic acid. [Link]
  • Onoda, M., et al. (1994). bis(2,6-dioxopiperaxine) derivatives, topoisomerase II inhibitors which do not form a DNA cleavable complex, induce thymocyte apoptosis. Biochemical and Molecular Biology International, 32(1), 115-122. [Link]
  • ChemRxiv. (n.d.). Simplifying Access to Targeted Protein Degraders via Ni-Electrocatalytic Cross-Coupling. [Link]
  • ResearchGate. (n.d.). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. [Link]
  • MDPI. (2021, November 2). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. [Link]
  • ResearchGate. (n.d.). Sulfonic Acids, Aliphatic. [Link]
  • Dimmock, J. R., et al. (1998). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie, 53(11), 757-761. [Link]
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
  • El-Gazzar, A. R., et al. (2021, February 24). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. [Link]
  • PubChem. (n.d.). 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride. [Link]
  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

Sources

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the biological activity and application of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid.

A Functionalized Cereblon Ligand for Targeted Protein Degradation

Executive Summary

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a specialized synthetic intermediate and biophysical probe used primarily in the field of Targeted Protein Degradation (TPD) . Structurally, it fuses the glutarimide pharmacophore (the binding motif for the E3 ligase Cereblon) with an ethane-sulfonic acid tail .

Unlike clinical immunomodulatory imide drugs (IMiDs) such as Thalidomide or Lenalidomide, this compound features a highly polar sulfonic acid group. This modification drastically alters its physicochemical profile, rendering it a water-soluble Cereblon (CRBN) ligand . Its primary biological utility is not as a systemic drug (due to limited membrane permeability), but as a high-fidelity competitive probe for in vitro biophysical assays and a strategic building block for water-soluble PROTAC® (Proteolysis Targeting Chimera) linkers.

Part 1: Structural & Mechanistic Analysis
1.1 Chemical Identity & Pharmacophore Dissection

The molecule consists of two distinct functional domains that dictate its biological application:

  • The Glutarimide Headgroup (2,6-Dioxopiperidine): This is the "warhead" responsible for biological affinity. It mimics the tri-tryptophan pocket binding motif found in Thalidomide, enabling it to dock into the thalidomide-binding domain (TBD) of Cereblon (CRBN).

  • The Sulfonic Acid Tail (Ethane-1-sulfonic acid): This moiety introduces high hydrophilicity (

    
    ). In synthetic chemistry, this group serves as a precursor for sulfonyl chlorides (for linker attachment) or as a solubilizing tag to prevent aggregation in high-concentration biochemical assays.
    
PropertyValue / Description
IUPAC Name 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
Molecular Formula

Molecular Weight ~221.23 g/mol
Key Moiety Glutarimide (CRBN Binder)
Solubility High (Aqueous buffers, DMSO)
Primary Target Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.
1.2 Mechanism of Action: The Molecular Glue Effect

While the compound itself is a ligand, its biological activity is defined by its ability to occupy the CRBN pocket. In a TPD context, glutarimides act as "molecular glues," reshaping the surface of CRBN to recruit neosubstrates (e.g., IKZF1/3).

  • Binding Kinetics: The glutarimide ring forms hydrogen bonds with conserved residues Trp380 and His378 within the CRBN hydrophobic pocket.

  • ** steric Exclusion:** The ethyl-sulfonic acid tail extends out of the pocket. Unlike large PROTAC linkers, this short tail minimizes steric clash, allowing the molecule to serve as a minimal "occupancy control" in competition assays.

CRBN_Mechanism Ligand 2-(2,6-Dioxopiperidin-1-yl) ethane-1-sulfonic acid CRBN Cereblon (CRBN) (Thalidomide Binding Domain) Ligand->CRBN H-Bonding (Trp380, His378) Complex Ligand-CRBN Binary Complex CRBN->Complex Reversible Binding Outcome1 Biophysical Assay: Displacement of Fluorophore Complex->Outcome1 In Vitro (High Affinity) Outcome2 Cellular Context: Low Permeability (Negative Control) Complex->Outcome2 In Vivo (Polarity Barrier)

Figure 1: Mechanistic pathway of the ligand interacting with Cereblon. The sulfonic acid tail dictates the divergence between in vitro utility and in vivo permeability.

Part 2: Applications in Drug Discovery
2.1 Biophysical Probe for TR-FRET Assays

In high-throughput screening, researchers use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure CRBN binding.

  • Problem: Many glutarimide analogs are hydrophobic, leading to precipitation or non-specific binding in assay buffers.

  • Solution: 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is highly water-soluble. It serves as an ideal competitor to displace a fluorescent tracer (e.g., Cy5-Thalidomide) to determine the

    
     of the tracer or to validate the assay window.
    
2.2 PROTAC Linker Synthesis

The sulfonic acid group can be chemically activated to create sulfonamide linkages, a robust strategy for building PROTACs.

  • Reaction: Conversion to sulfonyl chloride (

    
    ) followed by reaction with an amine-containing Target Protein Ligand.
    
  • Advantage: Sulfonamides are stable metabolically and provide a unique geometry compared to standard amide or alkyl linkers.

Part 3: Experimental Protocols
3.1 Synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic Acid

Note: This protocol utilizes the condensation of Taurine and Glutaric Anhydride.

Reagents:

  • Glutaric Anhydride (1.0 eq)

  • Taurine (2-aminoethanesulfonic acid) (1.0 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Toluene or Xylene (Solvent)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), suspend Taurine (1.25 g, 10 mmol) in Toluene (50 mL).

  • Activation: Add Triethylamine (1.6 mL) to solubilize the Taurine via salt formation. Stir for 15 minutes at room temperature.

  • Addition: Add Glutaric Anhydride (1.14 g, 10 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. The azeotropic removal of water drives the cyclization of the intermediate amic acid to the imide.
    
  • Isolation: Cool the reaction to room temperature. The product (as a triethylammonium salt) may precipitate.

  • Acidification: Decant solvent, dissolve residue in minimal water, and pass through a cation-exchange resin (H+ form) or acidify with HCl to protonate the sulfonic acid.

  • Purification: Recrystallize from Ethanol/Water to yield the free acid as a white crystalline solid.

3.2 CRBN Binding Assay (TR-FRET Competition)

Objective: Validate the affinity of the sulfonated ligand against a known standard.

Materials:

  • His-tagged CRBN-DDB1 complex.

  • Fluorophore-conjugated Thalidomide (Tracer).

  • Anti-His-Tb (Terbium) antibody (Donor).

  • Test Compound: 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid.

Workflow:

  • Preparation: Dilute CRBN protein to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Tracer Addition: Add Cy5-Thalidomide tracer at

    
     concentration (typically ~10-50 nM).
    
  • Compound Titration: Add the sulfonated glutarimide in a 10-point dose-response series (e.g., 100

    
    M down to 1 nM).
    
  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Read TR-FRET signal (Excitation: 340 nm; Emission: 665 nm [Cy5] and 615 nm [Tb]).

  • Analysis: Plot the TR-FRET Ratio (665/615) vs. log[Concentration]. A decrease in signal indicates the sulfonated ligand is successfully competing for the CRBN pocket.

Assay_Workflow Step1 1. Mix CRBN-Tb + Tracer Step2 2. Add Sulfonated Ligand (Titration) Step1->Step2 Decision Ligand Binds? Step2->Decision Result_Yes Tracer Displaced Low FRET Signal Decision->Result_Yes High Affinity Result_No Tracer Remains High FRET Signal Decision->Result_No No Affinity

Figure 2: TR-FRET Competition Assay Workflow for validating CRBN binding affinity.

Part 4: Data Interpretation & Safety
4.1 Expected Data Profile

When characterizing this molecule, the following profile confirms its identity and purity:

AssayExpected ResultInterpretation
1H NMR (DMSO-d6)

~11.0 (s, 1H, Imide NH), ~2.6 (t, 4H, Glutarimide), ~3.8 (t, 2H, N-CH2), ~2.8 (t, 2H, CH2-SO3)
Confirms glutarimide ring closure and ethyl linker.
Mass Spectrometry [M-H]- peak at 220.2 m/z (ESI Negative)Confirms molecular weight and presence of acidic proton.
Solubility >50 mM in PBS (pH 7.4)Validates utility for aqueous biophysical assays.
Cell Permeability Low (PAMPA/Caco-2)Due to anionic sulfonate group at physiological pH.
4.2 Safety Considerations
  • Teratogenicity: While this specific molecule has low permeability, it contains the glutarimide pharmacophore associated with Thalidomide-induced teratogenicity. It must be handled with strict reproductive hazard precautions (fume hood, double gloving).

  • Handling: Treat as a potential reproductive toxin. Deactivate glassware with 10% bleach or 1M NaOH to open the glutarimide ring before disposal.

References
  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Bartlett, D. W., & Gilbert, A. M. (2019). The evolution of thalidomide and its analogues as molecular glues. Chemical Society Reviews, 48, 3911-3936. [Link]

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. [Link]

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonic acid. Intended for researchers, medicinal chemists, and formulation scientists in the pharmaceutical industry, this document outlines detailed, field-proven protocols for thermodynamic solubility assessment across a physiologically relevant pH range and in selected organic solvents. Furthermore, it details a robust strategy for stability testing, encompassing forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, and a proposed framework for long-term stability evaluation. The causality behind experimental choices, the integration of self-validating systems, and the application of modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are emphasized to ensure data integrity and regulatory compliance.

Introduction: The Imperative of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters profoundly influence a drug's bioavailability, manufacturability, and shelf-life, thereby dictating its ultimate therapeutic potential and commercial viability.

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid, a molecule featuring a glutarimide moiety linked to an ethanesulfonic acid chain, presents a unique combination of a potentially reactive cyclic imide and a strongly acidic sulfonic acid group. This structure suggests high aqueous solubility but also raises questions about its hydrolytic and thermal stability. An early and comprehensive assessment of these properties is therefore not merely a data-gathering exercise but a critical step in risk mitigation and strategic drug development.

This guide provides the necessary protocols to:

  • Determine the intrinsic and pH-dependent aqueous solubility.

  • Assess solubility in common organic solvents relevant to processing and formulation.

  • Identify potential degradation pathways through forced degradation studies.[1][2][3]

  • Establish a foundation for the development of a stability-indicating analytical method.[4][5][6]

  • Lay the groundwork for long-term stability studies and shelf-life prediction.[7][8]

Aqueous and Organic Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral absorption. The "shake-flask" method remains the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[9]

Rationale for Experimental Design

The inclusion of a sulfonic acid group suggests that 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonic acid will be highly soluble in aqueous media. However, the pH of the medium will influence the ionization state of the molecule and could impact its solubility. Therefore, determining solubility across a range of pH values is critical. Furthermore, assessing solubility in organic solvents is essential for understanding its behavior during synthesis, purification, and potential formulation in non-aqueous systems.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the workflow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess solid API shake_flask Shake-Flask Incubation (24-48h, 25°C or 37°C) prep_api->shake_flask prep_solvents Prepare pH buffers (1.2, 4.5, 6.8, 7.4) & Organic Solvents prep_solvents->shake_flask equilibration Ensure equilibrium is reached shake_flask->equilibration sampling Sample supernatant equilibration->sampling filtration Filter (0.22 µm PVDF) sampling->filtration quantification Quantify by validated HPLC-UV method filtration->quantification

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method
  • Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), 6.8 (Phosphate buffer), and 7.4 (Phosphate buffer) to mimic physiological conditions of the gastrointestinal tract.

  • Sample Preparation: To a series of glass vials, add an excess amount of 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonic acid (e.g., 10 mg) to 1 mL of each buffer and selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO). The presence of undissolved solid should be visually confirmed.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[9]

  • Sampling and Filtration: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV method. A standard curve of the compound with known concentrations should be used for accurate quantification.[10]

Data Presentation: Expected Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent/Buffer (pH) Temperature (°C) Solubility (mg/mL) Solubility (µM)
0.1 N HCl (pH 1.2)25Hypothetical ValueHypothetical Value
Acetate Buffer (pH 4.5)25Hypothetical ValueHypothetical Value
Phosphate Buffer (pH 6.8)25Hypothetical ValueHypothetical Value
Phosphate Buffer (pH 7.4)25Hypothetical ValueHypothetical Value
Methanol25Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
Acetonitrile25Hypothetical ValueHypothetical Value
Dimethyl Sulfoxide (DMSO)25Hypothetical ValueHypothetical Value

Stability Studies: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation, or stress testing, is the cornerstone of these studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][2][3]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A(R2) guidelines.[1][8] For 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonic acid, the glutarimide ring is a potential site for hydrolysis under both acidic and basic conditions. The molecule's overall structure will be evaluated for susceptibility to oxidation, heat, and light energy. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without completely destroying the parent molecule.[1]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the logical flow of a forced degradation study.

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome start API Solution (in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo sampling Time-point Sampling (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralize (if needed) sampling->neutralization analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralization->analysis mass_balance Assess Mass Balance analysis->mass_balance peak_purity Evaluate Peak Purity analysis->peak_purity identify Identify Degradants (LC-MS) analysis->identify

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

A stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.[4][6][11]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Conduct the experiment at room temperature due to the higher expected reactivity. Collect samples at various time points and neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature and protected from light. Analyze samples at different intervals.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Analyze at specified time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be stored in the dark.

Data Presentation: Stability Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition Parameters Time (h) Assay of Parent (%) Major Degradant (RRT) Mass Balance (%)
Acid Hydrolysis0.1 N HCl, 60°C24Hypothetical ValueHypothetical ValueHypothetical Value
Base Hydrolysis0.1 N NaOH, RT8Hypothetical ValueHypothetical ValueHypothetical Value
Oxidation3% H₂O₂, RT24Hypothetical ValueHypothetical ValueHypothetical Value
Thermal (Solid)80°C48Hypothetical ValueHypothetical ValueHypothetical Value
PhotolyticICH Q1B-Hypothetical ValueHypothetical ValueHypothetical Value

RRT: Relative Retention Time

Long-Term Stability Studies

Based on the initial stability data from forced degradation, a long-term stability study protocol should be designed according to ICH Q1A(R2) guidelines.[7][8] This involves storing the drug substance at specific temperature and humidity conditions for an extended period.

Recommended Long-Term Storage Conditions
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Schedule

Samples should be pulled and analyzed at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[7] The analysis should include appearance, assay, purity by the stability-indicating HPLC method, and any other relevant tests.

Conclusion

This technical guide provides a scientifically rigorous and logically structured approach to defining the solubility and stability of 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonic acid. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions throughout the drug development process. The emphasis on understanding the "why" behind each experimental step, coupled with robust analytical methodologies, ensures that the resulting physicochemical profile is both comprehensive and defensible. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the potential drug product.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. Academia.edu. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. Human Journals. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: High-Precision PROTAC Design Using 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Rationale

The molecule 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid represents a specialized building block in the design of Proteolysis Targeting Chimeras (PROTACs). It combines a glutarimide moiety (the pharmacophore for Cereblon/CRBN recruitment) with a highly polar ethane-sulfonic acid tail.

This guide addresses the specific utility of this compound, focusing on two critical aspects:

  • Linkerology: Utilizing the sulfonic acid group to generate sulfonamide linkages , which offer distinct metabolic stability and hydrogen-bonding geometry compared to traditional amide linkers.

  • Structure-Activity Relationship (SAR) Critical Alert: Addressing the N-substitution (1-yl position) of the glutarimide ring and its impact on CRBN binding affinity.

Structural Analysis & SAR Warning

Researchers must distinguish between the N-linked (1-yl) and C-linked (3-yl) isomers of glutarimide.

  • The User's Molecule (N-Linked): The glutarimide nitrogen is alkylated.[1][2][3] In canonical CRBN binders (Thalidomide, Lenalidomide), this nitrogen remains unsubstituted because the imide proton (–NH) is a critical hydrogen bond donor to Trp380 and His378 in the CRBN binding pocket.

    • Application: This molecule is typically used as a negative control (non-binding analog) or as a solubility-enhancing pro-moiety that requires metabolic cleavage to reveal the active pharmacophore.

  • The Active Warhead (C-Linked): If the intention is high-affinity binding, the glutarimide is typically attached via the C3 position (e.g., 3-(2,6-dioxopiperidin-3-yl)...).

This protocol assumes the user intends to utilize the specific N-linked sulfonic acid derivative provided, either for novel binding modes, negative controls, or sulfonamide linker exploration.

Part 2: Chemical Protocols – Sulfonamide Conjugation

The primary utility of the ethane-1-sulfonic acid tail is its conversion into a sulfonyl chloride , followed by reaction with an amine-containing Target Protein Ligand (or linker) to form a stable sulfonamide bond.

Protocol A: Activation to Sulfonyl Chloride

Objective: Convert the sulfonic acid group (-SO₃H) into a reactive sulfonyl chloride (-SO₂Cl).

Reagents:

  • Substrate: 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalyst: DMF (Dimethylformamide) - catalytic amount

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, suspend the sulfonic acid substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Chlorination:

    • Option A (Standard): Add Thionyl Chloride (5.0 equiv) dropwise at 0°C.

    • Option B (Mild - Recommended for Glutarimides): Add Oxalyl Chloride (3.0 equiv) followed by 2 drops of anhydrous DMF. The glutarimide ring is sensitive to harsh acidic/basic conditions; Oxalyl chloride allows for milder activation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH for visualization).

  • Workup: Evaporate the solvent and excess reagent under reduced pressure. Co-evaporate with Toluene (3x) to remove residual HCl/SOCl₂.

  • Product: The resulting sulfonyl chloride is unstable and should be used immediately in Protocol B.

Protocol B: Sulfonamide Coupling (PROTAC Assembly)

Objective: Couple the activated warhead to an amine-functionalized Linker-POI ligand.

Reagents:

  • Freshly prepared Sulfonyl Chloride (from Protocol A)

  • Amine-Linker-Ligand (0.9 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve the Amine-Linker-Ligand in anhydrous THF/DCM. Add DIPEA (3.0 equiv).

  • Addition: Cool the solution to 0°C. Add the solution of Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 15 minutes.

  • Coupling: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Quenching: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM). Sulfonamides are polar; ensure adequate polarity in the mobile phase.

Part 3: Visualization of Workflows

Diagram 1: Chemical Synthesis & Logic

This diagram illustrates the activation pathway and the structural logic of the sulfonamide linkage.

PROTAC_Synthesis cluster_SAR SAR Critical Check Substrate 2-(2,6-Dioxopiperidin-1-yl) ethane-1-sulfonic acid Activation Activation (Oxalyl Chloride/DMF) Substrate->Activation Dehydration Warning N-Substitution (1-yl) May Reduce CRBN Affinity Substrate->Warning Intermediate Reactive Intermediate: Sulfonyl Chloride (-SO2Cl) Activation->Intermediate Chlorination Coupling Coupling (Amine-Linker-POI + DIPEA) Intermediate->Coupling Nucleophilic Attack Product Final PROTAC: Sulfonamide Linked Coupling->Product Stable Bond Formation

Caption: Workflow for converting the sulfonic acid precursor into a stable sulfonamide-linked PROTAC, with critical SAR checkpoint.

Part 4: Biological Validation Protocols

Because the N-substitution (1-yl) is non-canonical, validating the binding affinity is the single most important step before proceeding to cellular degradation assays.

Protocol C: Fluorescence Polarization (FP) Binding Assay

Objective: Determine if the synthesized PROTAC retains affinity for the CRBN-DDB1 complex.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex.

  • Tracer: Cy5-labeled Thalidomide (known binder).

  • Test Compound: The synthesized Sulfonamide-PROTAC.

Methodology:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.

  • Titration: Prepare a serial dilution of the Test Compound (10 µM down to 0.1 nM) in Assay Buffer containing 50 nM CRBN protein and 10 nM Cy5-Tracer.

  • Incubation: Incubate for 30 minutes at RT in a black 384-well plate.

  • Readout: Measure Fluorescence Polarization (Ex: 635 nm, Em: 670 nm).

  • Data Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate IC₅₀.

    • Success Criterion: If IC₅₀ < 1 µM, the N-substituted warhead is viable.

    • Failure Mode: If no displacement is observed, the N-substitution has abolished binding (as predicted by canonical SAR).

Data Presentation Standard

Summarize validation data in the following format:

Compound IDLinker TypeCRBN IC₅₀ (FP Assay)DC₅₀ (Cellular Degradation)Dmax (%)
Ref (Lenalidomide) N/A~200 nMN/AN/A
PROTAC-1 (N-Linked) SulfonamideTBDTBDTBD
Negative Ctrl N-Methyl-Thalidomide>50 µMNo Degradation<5%

Part 5: References & Authority

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21, 803–809. Link

    • Context: Establishes the requirement of the glutarimide -NH for hydrogen bonding to Trp380.

  • Bartlett, D. W., & Gilbert, A. M. (2022). The evolution of PROTAC linkers: From simple chains to designed elements. Chemical Society Reviews, 51, 3477-3486. Link

    • Context: Discusses the physicochemical benefits of sulfonamide linkers over amides.

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. Link

    • Context: General methodology for PROTAC biological evaluation (DC50/Dmax).

Note: This guide treats "2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid" as a specific chemical entity. If the user intended the C-linked isomer (3-yl), the chemical conjugation protocols (Sulfonyl Chloride formation) remain identical, but the biological affinity will be significantly higher.

Sources

Protocols for conjugating 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid to linker molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical protocol for conjugating 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (a functionalized Cereblon E3 ligase ligand) to amine-bearing linker molecules.

The 2,6-dioxopiperidine (glutarimide) ring is the critical pharmacophore for Cereblon (CRBN) binding but presents a significant synthetic challenge due to its hydrolytic instability in basic media (


).[1] Furthermore, the sulfonic acid moiety (

) is a poor electrophile that requires activation to a sulfonyl chloride (

) prior to coupling.

This protocol utilizes a Vilsmeier-Haack-type activation strategy using Oxalyl Chloride and catalytic DMF. This method is selected over Thionyl Chloride reflux to minimize thermal stress on the glutarimide ring, ensuring high retention of biological activity in the final PROTAC or molecular glue construct.

Chemical Strategy & Mechanism[2][3][4][5][6]

The conjugation proceeds via a two-step "Activate-then-Couple" mechanism.[2] Direct condensation reagents (like EDC/NHS used for carboxylic acids) are ineffective for sulfonic acids.

  • Activation: The sulfonic acid is converted to a sulfonyl chloride using oxalyl chloride. Dimethylformamide (DMF) acts as a catalyst, forming a reactive chloroiminium intermediate that facilitates the chloride transfer at low temperatures.

  • Coupling: The sulfonyl chloride reacts with a primary or secondary amine on the linker to form a stable sulfonamide bond. A non-nucleophilic base (DIPEA) sponges the generated HCl.

Reaction Scheme

(Where R = 2-(2,6-Dioxopiperidin-1-yl)ethyl-)

Critical Pre-Experimental Considerations

ParameterCritical ConstraintConsequence of Failure
Moisture Strictly AnhydrousSulfonyl chloride hydrolyzes back to acid immediately.
pH Control Maintain pH < 8.0Glutarimide Ring Opening. Irreversible loss of CRBN binding.
Temperature Keep

Thermal decomposition of the sulfonyl chloride or glutarimide.
Stoichiometry Excess Activation ReagentIncomplete activation leads to difficult purification (Acid vs. Sulfonamide).

Detailed Protocol

Phase A: Activation (Synthesis of Sulfonyl Chloride)[8]

Reagents:

  • Substrate: 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (Dry, lyophilized).

  • Activator: Oxalyl Chloride (2.0 M in DCM).

  • Catalyst: N,N-Dimethylformamide (Anhydrous, DMF).

  • Solvent: Dichloromethane (Anhydrous, DCM).

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
     and seal with a septum.
    
  • Dissolution: Add the sulfonic acid substrate (1.0 equiv, e.g., 100 mg) to the flask. Add anhydrous DCM (10 mL/mmol). If solubility is poor, add a minimal amount of anhydrous nitromethane or acetonitrile, but avoid DMSO (reacts with acid chlorides).

  • Catalysis: Add catalytic anhydrous DMF (2-3 drops, approx. 0.05 equiv).

  • Activation: Cool the mixture to

    
     (ice bath). Dropwise add Oxalyl Chloride (3.0 equiv) via syringe.
    
    • Observation: Gas evolution (

      
      ) will occur immediately.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours.

    • Monitoring: Aliquot 10

      
       into MeOH. Inject on LC-MS. The sulfonyl chloride will convert to the methyl sulfonate ester (
      
      
      
      ) or hydrolyze to acid. Complete disappearance of the starting acid peak indicates completion.
  • Workup (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) at

    
    .
    
    • Chase Step: Re-suspend the residue in anhydrous DCM (5 mL) and re-evaporate to ensure complete removal of HCl and oxalyl chloride.

    • STOP POINT: The resulting solid is the crude sulfonyl chloride. It is moisture-sensitive.[3] Proceed immediately to Phase B or store under

      
       at 
      
      
      
      for <24 hours.
Phase B: Conjugation (Sulfonamide Formation)

Reagents:

  • Intermediate: Crude Sulfonyl Chloride (from Phase A).

  • Linker: Amine-functionalized linker (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Anhydrous DCM or THF.

Procedure:

  • Preparation: Dissolve the amine linker (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (5 mL/mmol) in a fresh vial.

  • Coupling: Dissolve the crude sulfonyl chloride from Phase A in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the linker/base solution at

    
    .
    
    • Why Reverse Addition? Adding the chloride to the amine ensures the amine is always in excess locally, preventing double-sulfonylation (if primary amines are used) and scavenging HCl immediately.

  • Incubation: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Add 1 mL of saturated Ammonium Chloride (

    
    ) solution.
    
    • Note: This is acidic/neutral. Do not use Sodium Bicarbonate , as the pH > 8 risk hydrolyzing the glutarimide.

  • Extraction: Dilute with DCM, wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.

Purification & Analysis

Purification Strategy

Sulfonamides are stable and polar.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:MeOH gradient (0%

    
     10% MeOH).
    
  • Note: If the product is very polar, use C18 Reverse Phase HPLC, but ensure the mobile phase modifiers are acidic (0.1% Formic Acid) to protect the glutarimide.

Analytical Validation
MethodExpected SignalInterpretation
LC-MS

or

Sulfonamides ionize well in negative mode. Look for mass shift corresponding to linker addition.
1H NMR

10.8-11.0 ppm (s, 1H)
Broad singlet confirms the intact Glutarimide NH.
1H NMR

7.0-8.0 ppm (t/d, 1H)
Appearance of Sulfonamide NH (if primary amine used).
IR 1350 & 1160

Strong

stretching bands.

Process Workflow (Graphviz)

ConjugationWorkflow cluster_dry Strictly Anhydrous Zone Start Start: Sulfonic Acid Substrate (2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid) Activation Activation Phase Reagent: Oxalyl Chloride + cat. DMF Temp: 0°C -> RT Time: 2-3 hrs Start->Activation Check1 QC: LC-MS (MeOH quench) Complete conversion? Activation->Check1 Check1->Activation No (Add more reagent) Evap Evaporation Remove solvent & excess (COCl)2 Keep Anhydrous! Check1->Evap Yes Coupling Coupling Phase Add Amine Linker + DIPEA Solvent: DCM/THF Evap->Coupling Crude Sulfonyl Chloride Quench Quench & Workup Sat. NH4Cl (pH ~5-6) Avoid Basic Workup! Coupling->Quench Purify Purification Flash Chromatography (DCM:MeOH) Quench->Purify Final Final Conjugate (Sulfonamide-Linked PROTAC) Purify->Final

Caption: Workflow for the conversion of the sulfonic acid precursor to the final sulfonamide conjugate, highlighting the critical anhydrous zone.

Troubleshooting Guide

Issue: Low Yield / Recovery of Starting Material

  • Cause: Hydrolysis of the sulfonyl chloride intermediate before coupling.

  • Solution: Ensure all glassware is flame-dried. Use fresh anhydrous solvents. Do not store the intermediate; couple immediately.

Issue: Ring Opening (Loss of Glutarimide)

  • Cause: pH exceeded 8.5 during coupling or workup.

  • Solution: Switch base from TEA to DIPEA (sterically hindered). Use

    
     for quenching instead of 
    
    
    
    . Verify aqueous layer pH with paper during extraction.

Issue: Product Insoluble in DCM

  • Cause: The sulfonamide might be highly polar.

  • Solution: Use DMF as the coupling solvent. For workup, dilute with EtOAc and wash extensively with LiCl solution (5%) to remove DMF.

References

  • Glutarimide Stability in PROTACs

    • Chamberlain, P. P., et al. (2014).[4] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic drug action." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Sulfonyl Chloride Synthesis (Oxalyl Chloride Method)
  • Sulfonamide Synthesis Review

    • Woolven, H., et al. (2011).[5] "Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Letters, 13(18), 4876–4878. Link

  • Cereblon Ligand Chemistry

    • Bartlett, D. W., & Gilbert, A. M. (2022). "Tactics and Strategies for the Synthesis of Cereblon Ligands." Synthesis, 54(10), 2297-2314. Link

Sources

Application Notes and Protocols for the Development of Biochemical Assays to Measure CRBN Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Cereblon (CRBN) in Targeted Protein Degradation

Cereblon (CRBN) has emerged as a protein of profound interest in modern drug discovery, primarily for its role as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2] This complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins-1 (ROC1), is a key component of the cellular machinery responsible for tagging proteins with ubiquitin, thereby marking them for degradation by the proteasome.[1][3] The modulation of CRBN's substrate specificity by small molecules forms the mechanistic basis for two revolutionary therapeutic modalities: molecular glues and Proteolysis-Targeting Chimeras (PROTACs).[4][5]

Molecular glues, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, bind to CRBN and induce a novel protein-protein interaction with "neosubstrates" that are not typically targeted by the native E3 ligase complex.[5][6] This leads to the ubiquitination and subsequent degradation of proteins critical for the survival of cancer cells, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma.[5][7] PROTACs, on the other hand, are bifunctional molecules that act as a bridge between CRBN and a specific protein of interest (POI), facilitating the formation of a ternary complex and leading to the POI's degradation.[5][8]

Given the therapeutic potential of targeting CRBN, the ability to accurately and robustly measure the engagement of small molecules with this E3 ligase is paramount for the discovery and development of new degraders. This guide provides a detailed overview of several key biochemical and biophysical assays designed to quantify CRBN-ligand interactions, offering insights into the principles, methodologies, and data interpretation for each technique.

The CRL4-CRBN E3 Ubiquitin Ligase Complex: A Modular Machine for Protein Degradation

The CRL4-CRBN complex operates as a highly regulated molecular machine. CUL4A acts as a scaffold, DDB1 serves as an adaptor protein linking CRBN to the cullin backbone, and ROC1 (also known as RBX1) is a RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[3][9] CRBN itself is the substrate receptor, responsible for recognizing and binding to specific proteins destined for degradation.[6][10] The binding of a molecular glue or the CRBN-binding moiety of a PROTAC to a conserved tryptophan-rich pocket in CRBN allosterically modifies its surface, enabling the recruitment of neosubstrates.[3]

cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN (Substrate Receptor) DDB1 DDB1 (Adaptor) CRBN->DDB1 Binds Substrate Substrate Protein (Target for Degradation) CRBN->Substrate Recruits CUL4A CUL4A (Scaffold) DDB1->CUL4A Binds ROC1 ROC1/RBX1 (RING Finger) CUL4A->ROC1 Binds E2 E2-Ub (Ubiquitin-charged E2 Enzyme) ROC1->E2 Recruits E2->Substrate Ubiquitination Degrader Molecular Glue or PROTAC Degrader->CRBN Binds to

Figure 1: A diagram of the CRL4-CRBN E3 ubiquitin ligase complex.

Biochemical and Biophysical Assays for Measuring CRBN Engagement

A variety of in vitro techniques can be employed to measure the direct binding of ligands to CRBN. The choice of assay often depends on factors such as throughput requirements, the need for kinetic data, and the availability of specific reagents and instrumentation.

Fluorescence Polarization (FP)

Principle: Fluorescence Polarization is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[11][12] A small, fluorescently labeled CRBN ligand (e.g., a derivative of thalidomide) tumbles rapidly in solution, resulting in a low polarization signal.[13] Upon binding to the much larger CRBN protein, the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[11] In a competition assay format, an unlabeled test compound that binds to CRBN will displace the fluorescent tracer, causing a decrease in the polarization signal.[14] This allows for the determination of the test compound's binding affinity (Ki or IC50).[15]

Causality Behind Experimental Choices:

  • Tracer Concentration: The tracer concentration is typically kept at or below its Kd for CRBN to ensure that a significant portion is displaced by a competing ligand. A concentration that gives a robust signal-to-background ratio without saturating the receptor is ideal.[16]

  • CRBN Concentration: The concentration of CRBN is optimized to achieve a significant shift in polarization upon tracer binding, usually aiming for 50-80% of the tracer to be bound in the absence of a competitor.[12]

  • Buffer Composition: The assay buffer should maintain the stability and solubility of CRBN and the test compounds. Common components include a buffering agent (e.g., HEPES), salt (e.g., NaCl), and a non-ionic detergent (e.g., Triton X-100 or Tween-20) to prevent non-specific binding.[17]

Detailed Protocol for a Competitive FP Assay:

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescent tracer (e.g., Cy5-labeled thalidomide) in FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).[13] The final concentration of the tracer should be optimized, but a starting point of 1-10 nM is common.

    • Prepare a 2X solution of the CRBN:DDB1 complex in FP assay buffer. The final concentration should be optimized to yield a significant polarization window (typically in the range of 20-100 nM).

    • Prepare a serial dilution of the test compound in FP assay buffer containing a constant percentage of DMSO (e.g., 1%) to ensure consistency across all wells.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilutions to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the 2X CRBN:DDB1 solution to all wells except the "tracer only" controls.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The raw polarization data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.

    • The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.[15]

cluster_FP Fluorescence Polarization Assay Workflow Start Start ReagentPrep Prepare Reagents: - 2X Fluorescent Tracer - 2X CRBN:DDB1 - Test Compound Dilutions Start->ReagentPrep Plate Dispense into 384-well Plate: 1. Test Compound 2. CRBN:DDB1 3. Fluorescent Tracer ReagentPrep->Plate Incubate Incubate at RT (1-2 hours, dark) Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Data Analysis: Plot mP vs. [Compound] Calculate IC50/Ki Read->Analyze End End Analyze->End

Figure 2: Workflow for a competitive Fluorescence Polarization assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a highly sensitive proximity-based assay that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[18][19] In a typical CRBN engagement assay, a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) is conjugated to an anti-tag antibody that recognizes a tagged CRBN protein (e.g., GST- or His-tagged).[20][21] A fluorescently labeled CRBN ligand (the acceptor) is used as a tracer. When the tracer binds to CRBN, the donor and acceptor are brought into close proximity, allowing for energy transfer from the excited donor to the acceptor, which then emits light at a specific wavelength.[18] Unlabeled test compounds compete with the tracer for binding to CRBN, disrupting FRET and causing a decrease in the acceptor signal.[21] The time-resolved nature of the measurement minimizes interference from background fluorescence, enhancing the assay's sensitivity.[17]

Causality Behind Experimental Choices:

  • Tagged Protein and Antibody Pair: The choice of tag (e.g., GST, His) and corresponding lanthanide-labeled antibody provides a specific and high-affinity interaction for labeling the CRBN protein.

  • Donor-Acceptor Pair: The donor and acceptor fluorophores must have overlapping emission and excitation spectra for efficient FRET to occur.[19]

  • Reagent Concentrations: The concentrations of the tagged CRBN, labeled antibody, and fluorescent tracer are carefully titrated to achieve a good assay window (the difference between the maximum and minimum TR-FRET signal) and to ensure the assay is sensitive to competitive inhibition.[20]

Detailed Protocol for a Competitive TR-FRET Assay:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20).

    • Prepare a 4X solution of the fluorescent tracer (e.g., a red-shifted thalidomide derivative) in assay buffer.[21]

    • Prepare a 2X solution containing the tagged CRBN:DDB1 complex and the lanthanide-labeled anti-tag antibody in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound dilutions to the wells of a white, low-volume 384-well plate.

    • Add 5 µL of the 4X fluorescent tracer solution to all wells.

    • Add 10 µL of the 2X CRBN/antibody mix to all wells.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Measure the time-resolved fluorescence at two wavelengths (the donor and acceptor emission wavelengths) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.

    • The ratio is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic model.

cluster_TRFRET TR-FRET Assay Principle Donor Lanthanide Donor (on Anti-Tag Ab) CRBN Tagged CRBN Donor->CRBN Binds Tag Acceptor Fluorescent Tracer (Acceptor) Donor->Acceptor FRET CRBN->Acceptor Tracer Binds Competitor Test Compound Competitor->CRBN Competes with Tracer

Figure 3: Principle of a competitive TR-FRET assay for CRBN engagement.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[22][23] In a typical SPR experiment for CRBN engagement, the CRBN protein (often as a complex with DDB1) is immobilized on the surface of a sensor chip.[24] A solution containing the test compound (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).[25] By monitoring the association and dissociation phases of the interaction, one can determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).[26]

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a common method for immobilizing proteins to a carboxymethylated dextran surface, but other strategies like capture-based methods (e.g., using a His-tag or Avi-tag) can also be used to ensure a specific orientation of the protein.[22]

  • Analyte Concentration Series: A range of analyte concentrations, typically spanning from well below to well above the expected KD, is used to obtain a full kinetic profile of the interaction.

  • Regeneration Conditions: After each analyte injection, a regeneration solution (e.g., a low pH buffer or a high salt solution) is used to dissociate the bound analyte from the immobilized ligand, preparing the surface for the next injection.[27] The regeneration conditions must be optimized to be effective without denaturing the immobilized protein.

Detailed Protocol for an SPR-based Kinetic Analysis:

  • Chip Preparation and Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) with a mixture of EDC and NHS.[22]

    • Immobilize the CRBN:DDB1 complex to the desired level by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).[22]

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare a serial dilution of the test compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the test compound dilutions over the immobilized CRBN surface, typically in a multi-cycle kinetic format (one concentration per cycle) or a single-cycle kinetic format (multiple concentrations in a single cycle).

    • Monitor the association of the compound during the injection and the dissociation after the injection is complete.

    • Between cycles, inject the regeneration solution to remove any bound compound.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

cluster_SPR SPR Experimental Workflow Start Start Immobilize Immobilize CRBN on Sensor Chip Start->Immobilize Inject Inject Analyte (Test Compound) Immobilize->Inject Association Association Phase: Monitor Binding Inject->Association Dissociation Dissociation Phase: Monitor Unbinding Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Analyze Data Analysis: Fit Sensorgrams Determine ka, kd, KD Dissociation->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Figure 4: A simplified workflow for an SPR experiment.

Thermal Shift Assay (TSA)

Principle: The Thermal Shift Assay, also known as differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[21][28] The assay utilizes a fluorescent dye (e.g., SYPRO Orange) that is quenched in an aqueous environment but becomes fluorescent upon binding to the hydrophobic regions of a protein that are exposed during thermal denaturation.[29] The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm).[28] The binding of a ligand to a protein typically stabilizes its folded state, resulting in an increase in the Tm.[30] By measuring the change in Tm (ΔTm) in the presence of a test compound, one can infer binding.

Causality Behind Experimental Choices:

  • Dye Concentration: The concentration of the fluorescent dye is optimized to provide a good signal-to-noise ratio without causing protein precipitation or aggregation.[7]

  • Protein Concentration: A sufficient concentration of protein is needed to generate a detectable fluorescence signal upon unfolding.[7]

  • Temperature Ramp Rate: A slow and steady increase in temperature allows for the accurate determination of the melting transition.[30]

Detailed Protocol for a Thermal Shift Assay:

  • Reagent Preparation:

    • Prepare a solution of the CRBN protein in a suitable buffer.

    • Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) and dilute it to the desired working concentration.

    • Prepare solutions of the test compounds at the desired concentrations.

  • Assay Procedure (96- or 384-well PCR plate format):

    • In each well of a PCR plate, combine the CRBN protein, the fluorescent dye, and the test compound.

    • Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 0.5-1°C/minute) while continuously monitoring the fluorescence.[28][31]

  • Data Analysis:

    • The fluorescence intensity is plotted against temperature to generate a melting curve.

    • The Tm is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.

    • The ΔTm is calculated by subtracting the Tm of the protein in the absence of the ligand from the Tm in the presence of the ligand.

cluster_TSA Thermal Shift Assay Principle Folded Folded Protein + Dye (Low Fluorescence) Heat Heat Unfolded Unfolded Protein + Dye (High Fluorescence) Ligand Ligand Ligand->Folded Binding & Stabilization Heat->Unfolded Denaturation

Figure 5: Principle of the Thermal Shift Assay.

Summary of Assay Parameters

AssayPrincipleThroughputData OutputKey Considerations
Fluorescence Polarization (FP) Measures changes in the rotational motion of a fluorescent tracer upon binding to CRBN.HighIC50, KiRequires a fluorescently labeled tracer; sensitive to autofluorescent compounds.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor-labeled CRBN and an acceptor-labeled tracer.HighIC50Highly sensitive with low background; requires tagged protein and specific antibodies.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to immobilized CRBN.Low to Mediumka, kd, KDLabel-free and provides kinetic data; protein immobilization can be challenging.
Thermal Shift Assay (TSA) Measures changes in protein melting temperature upon ligand binding.HighΔTmSimple and cost-effective; provides a qualitative measure of binding.

Cell-Based Assays for Target Engagement

While biochemical and biophysical assays are invaluable for characterizing direct binding, it is also crucial to assess whether a compound can engage CRBN within a cellular context. Cell-based assays, such as the NanoBRET™ Target Engagement assay, provide a means to measure compound binding to CRBN in living cells.[32] In this assay, CRBN is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to CRBN is added to the cells.[1] Engagement of an unlabeled compound with CRBN displaces the tracer, leading to a decrease in the bioluminescence resonance energy transfer (BRET) signal.[14] This allows for the determination of intracellular target engagement and can help to assess compound cell permeability.[1]

Conclusion and Future Perspectives

The assays described in this guide represent a powerful toolkit for researchers working on the discovery and development of CRBN-modulating therapeutics. Each technique offers unique advantages and provides complementary information, from high-throughput screening of large compound libraries to detailed kinetic characterization of lead candidates. A multi-assay approach, combining in vitro biochemical and biophysical methods with cell-based target engagement studies, is essential for building a comprehensive understanding of a compound's interaction with CRBN and for making informed decisions in the drug discovery process. As the field of targeted protein degradation continues to evolve, the development and refinement of robust and predictive assays for measuring E3 ligase engagement will remain a critical area of research.

References

  • BPS Bioscience. (n.d.). Cereblon/DDB1/Cul4A/Rbx1 Complex Recombinant. BPS Bioscience. Retrieved from [Link]

  • Biocytogen. (2025, July 30). Molecular Glues & PROTACs Meet Their Match: Inside the Humanized CRBN Mouse Model. Biocytogen. Retrieved from [Link]

  • ResearchGate. (n.d.). CRBN interacts with DDB1, Cul4A or Cul4B, and RoC1 to form the CRL4... [Diagram]. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 17). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cereblon Intrachain TR-FRET Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Yang, Y., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology. Retrieved from [Link]

  • Wrobel, M., et al. (2021). The CRBN, CUL4A and DDB1 Expression Predicts the Response to Immunomodulatory Drugs and Survival of Multiple Myeloma Patients. Cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain... [Diagram]. ResearchGate. Retrieved from [Link]

  • MDPI. (2026, February 19). Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. MDPI. Retrieved from [Link]

  • PubMed. (2020, July 16). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Cereblon. Wikipedia. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2021, February 26). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Center for Biotechnology Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 23). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. National Center for Biotechnology Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet - Cereblon Binding Assay Kit. BPS Bioscience. Retrieved from [Link]

  • bioRxiv. (2020, April 11). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. bioRxiv. Retrieved from [Link]

  • Blog. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Blog. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative binding affinities of CRBN ligands to CRBN in cellular and... [Diagram]. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. Retrieved from [Link]

  • Bio-Rad. (2019, November 13). Protein Thermal Shift Assays Made Easy with Bio-Rad's Family of CFX Real-Time PCR Detection Systems. Bio-Rad. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Nicoya. (2022, July 27). Guide to Running an SPR Experiment. Nicoya. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 9). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology. Retrieved from [Link]

  • Agilent. (n.d.). TR-FRET. Agilent. Retrieved from [Link]

  • PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved from [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Retrieved from [Link]

  • Wikipedia. (n.d.). Surface plasmon resonance. Wikipedia. Retrieved from [Link]

  • Charles River. (n.d.). Thermal Shift Assays. Charles River. Retrieved from [Link]

  • YouTube. (2026, January 15). Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, June 26). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. MDPI. Retrieved from [Link]

  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. AXXAM. Retrieved from [Link]

  • AstorScientific. (2026, January 31). PCR Troubleshooting: Common Problems and Solutions. AstorScientific. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length and Composition with 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of the linker in the efficacy of Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, with a particular focus on the novel use of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid as a component in linker design.

Troubleshooting Guide

This section addresses common issues that may arise during PROTAC development, with a focus on linker-related challenges, especially when incorporating a sulfonic acid moiety.

Issue 1: My PROTAC incorporating a sulfonic acid linker shows weak or no degradation of the target protein.

Question: I have synthesized a PROTAC with a linker containing the 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid moiety, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?

Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be attributed to a suboptimal linker. Here are key troubleshooting steps when using a novel linker component like a sulfonic acid:

  • Systematically Vary Linker Length: The distance between the target protein and the E3 ligase is critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. It is recommended to synthesize a library of PROTACs with varying linker lengths to identify the optimal distance for your specific target and E3 ligase pair.

  • Assess Ternary Complex Formation: The primary function of the PROTAC is to induce the formation of a ternary complex between the target protein and the E3 ligase. The sulfonic acid group, being highly polar and negatively charged at physiological pH, might influence the stability of this complex. It is crucial to experimentally verify the formation of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).

  • Evaluate Cell Permeability: PROTACs are large molecules and often exhibit poor cell permeability. The introduction of a sulfonic acid group, while potentially increasing aqueous solubility, could negatively impact the ability of the PROTAC to cross the cell membrane. You can assess cell permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays.

  • Consider Linker Rigidity: The flexibility of the linker is a key factor in determining the degradation effect of PROTACs. A highly flexible linker may not effectively bring the two proteins together in a productive orientation. Consider synthesizing PROTACs with more rigid linkers containing cyclic structures (e.g., piperazine, phenyl groups) in addition to the sulfonic acid moiety to reduce conformational flexibility.

Issue 2: I am observing off-target degradation with my sulfonic acid-containing PROTAC.

Question: My PROTAC is degrading the intended target, but I am also seeing a reduction in the levels of other proteins. How can I improve the selectivity of my PROTAC?

Answer: Off-target effects are a significant concern in PROTAC development. While the primary determinants of selectivity are the warhead and the E3 ligase ligand, the linker can also play a role.

  • Optimize Linker Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can influence the orientation of the ternary complex and potentially lead to the recruitment of unintended proteins. It is advisable to explore different attachment points on both ligands.

  • Fine-tune Linker Length and Composition: A suboptimal linker might allow for the formation of non-productive ternary complexes with off-target proteins. Systematically varying the linker length and composition can help to favor the formation of the desired on-target ternary complex.

  • Proteomic Profiling: To comprehensively assess the selectivity of your PROTAC, it is essential to perform unbiased proteomic profiling experiments, such as mass spectrometry-based proteomics, to identify all proteins that are degraded upon treatment with your PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid in a PROTAC linker?

A1: While not a conventional choice, incorporating a sulfonic acid moiety into a PROTAC linker could offer several potential advantages. PROTACs often suffer from poor solubility due to their high molecular weight and lipophilicity. The highly polar and ionizable sulfonic acid group can significantly enhance the aqueous solubility of the PROTAC molecule. This improved solubility can be beneficial for in vitro assays and could potentially improve the pharmacokinetic properties of the PROTAC in vivo. However, as mentioned in the troubleshooting guide, the impact on cell permeability needs to be carefully evaluated.

Q2: What is the optimal linker length for a PROTAC?

A2: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. Empirical data from numerous studies suggest that linker lengths can vary significantly, from just a few atoms to longer polyethylene glycol (PEG) or alkyl chains. The key is to systematically synthesize and test a range of linker lengths to find the one that promotes the most stable and productive ternary complex formation for your system.

Q3: What are the most common types of linkers used in PROTACs?

A3: The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are often combined with other chemical groups to modulate the linker's properties. For instance, rigid elements like piperazine or phenyl groups can be included to reduce flexibility, while polar functional groups like amides and ethers can be used to improve solubility.

Q4: How can I synthesize a PROTAC with a custom linker like one containing a sulfonic acid?

A4: The synthesis of PROTACs typically involves a convergent approach where the warhead, linker, and E3 ligase ligand are synthesized separately and then coupled together. For incorporating a novel linker component like 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid, you would need to functionalize it with appropriate reactive groups for conjugation to the other two components. Common coupling chemistries used in PROTAC synthesis include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and ether formation.

Experimental Protocols & Data Presentation

Table 1: Representative Biophysical Techniques for PROTAC Characterization
Technique Principle Information Gained Key Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding.Binary binding affinities (PROTAC to target, PROTAC to E3 ligase), Ternary complex formation and stability, Cooperativity.Requires immobilization of one binding partner.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.Similar to SPR: binary and ternary binding kinetics, cooperativity.Generally higher throughput than SPR.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Thermodynamic parameters of binding (enthalpy, entropy), stoichiometry.Requires larger amounts of protein and compound.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding.Binary and ternary binding affinities, cooperativity.Requires a fluorescently labeled component.
Protocol: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (

Addressing off-target effects of 2,6-dioxopiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dioxopiperidine Derivative Optimization

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Off-Target Effects & Experimental Inconsistencies Reference ID: CRBN-GLUE-001

Welcome to the IMiD & CELMoD Optimization Hub

You are likely here because your 2,6-dioxopiperidine derivative (thalidomide analog) is behaving unpredictably. Whether you are observing unexpected cytotoxicity, species-specific failure, or non-linear dose responses, these issues often stem from the unique molecular glue mechanism of Cereblon (CRBN) modulators.

This guide moves beyond basic protocols to address the causality of these artifacts. We treat your experimental setup as a system where the binary vs. ternary complex equilibrium dictates the outcome.

Module 1: Unexpected Cytotoxicity & "Neosubstrate" Profiling

User Query: "My compound shows potent antiproliferative activity, but the kinetics are too fast (cell death <24h), or I see toxicity in cell lines that don't depend on IKZF1/3. What is happening?"

Diagnosis: You are likely degrading a "suicide substrate" such as GSPT1 (G1 to S phase transition protein 1) or CK1


 .
  • IKZF1/3 degradation typically induces growth arrest/apoptosis over 48–72 hours.

  • GSPT1 degradation (seen with CC-885) blocks translation termination, triggering a rapid stress response and acute cytotoxicity [1].

  • CK1

    
     degradation  (seen with Lenalidomide) activates p53, causing toxicity in p53-wildtype cells [2].
    
Troubleshooting Protocol: The "Neosubstrate" Screen

Do not rely solely on Western blots for known targets. You must validate specificity via TMT-based quantitative proteomics.

Step-by-Step Validation Workflow:

  • Treatment: Treat cells (e.g., MOLM-13 or MM.1S) with DMSO vs. Compound (100 nM) for 6 hours .

    • Why 6 hours? To capture primary degradation events before secondary transcriptional effects muddy the data.

  • Lysis & Digestion: Lyse in 8M Urea; digest with Trypsin/LysC.

  • TMT Labeling: Label peptides with Tandem Mass Tags (TMTpro).

  • Rescue Control (Critical): Include a condition co-treated with MLN4924 (NEDD8 inhibitor) or Bortezomib .[1][2]

    • Logic: If a protein is downregulated by your compound but rescued by MLN4924, it is a bona fide CRBN-CRL4 substrate, not a transcriptional artifact.

Visualizing the Off-Target Landscape

The diagram below illustrates how slight chemical modifications shifts the CRBN surface, recruiting different "neosubstrates."

OffTargetLandscape Drug 2,6-Dioxopiperidine Derivative CRBN Cereblon (CRBN) E3 Ligase Drug->CRBN Binds Complex Ternary Complex (Drug-CRBN-Substrate) CRBN->Complex Surface Remodeling Target_On On-Target: IKZF1 / IKZF3 (Myeloma Efficacy) Complex->Target_On Standard Recruitment Target_GSPT1 Off-Target 1: GSPT1 (Acute Cytotoxicity) Complex->Target_GSPT1 If 'Phenyl' Ring Modified (e.g., CC-885) Target_SALL4 Off-Target 2: SALL4 (Teratogenicity) Complex->Target_SALL4 If C5-position unmodified

Caption: Divergent substrate recruitment based on ligand topology. Modifications to the glutarimide or phthalimide rings can inadvertently create interfaces for GSPT1 or SALL4 [1, 3].

Module 2: The "Hook Effect" & Dosing Anomalies

User Query: "My degradation assay works at 100 nM but activity disappears at 10 µM. Is my compound precipitating?"

Diagnosis: This is the classic Hook Effect (Prozone Phenomenon).[3] Unlike traditional inhibitors, molecular glues and PROTACs require the formation of a ternary complex (Protein-Drug-Ligase). At high concentrations, the drug saturates both the E3 ligase and the target protein independently, preventing them from coming together.

Data Analysis Table: Interpreting Dose-Response

ObservationProbable CauseAction Item
Sigmoidal (Standard) Ideal Ternary Complex formation.Proceed to in vivo PK/PD.
Bell-Shaped (Inverted U) Hook Effect. Binary complexes (Drug-CRBN and Drug-Target) dominate.Do not exceed

. Calculate

vs

.
Flat / No Response Poor cell permeability or lack of E3 expression.Check CRBN levels via Western Blot.[4]
Experimental Fix:

Run a "Washout Experiment":

  • Treat cells with the high (inhibitory) concentration (e.g., 10 µM) for 2 hours.

  • Wash cells 3x with PBS and replace with drug-free media.

  • Result: If it's the Hook Effect, degradation will resume as the intracellular concentration drops back into the "Goldilocks zone" for ternary complex formation.

Module 3: Species Specificity (The "Mouse Trap")

User Query: "My compound degrades the target in human OPM2 cells but fails completely in my xenograft mouse model. The tumor grows despite high drug exposure."

Diagnosis: You are likely facing the CRBN I391V Species Barrier . Murine CRBN contains an Isoleucine at position 391 (I391), whereas human CRBN contains a Valine (V388).[5][6] The bulky isoleucine in mice creates steric hindrance that prevents the glutarimide ring from positioning correctly to recruit substrates like IKZF1/3 or CK1


 [4].

The Solution: You cannot use wild-type mice for efficacy studies of most IMiDs/CELMoDs.

Validated Models:

  • Humanized Mice: Crbn I391V knock-in mice.[6][7] These mice express a "human-like" CRBN and are sensitive to thalidomide derivatives [4].[5][6]

  • Patient-Derived Xenografts (PDX): Ensure the tumor cells are human, but remember the stromal effects (anti-angiogenesis) might be absent if the mouse host CRBN cannot bind the drug.

Module 4: Teratogenicity & SALL4

User Query: "We are seeing fetal abnormalities in our rabbit toxicity studies. Is this avoidable?"

Diagnosis: This is caused by the degradation of SALL4 (Spalt-like transcription factor 4).[1][2][8] Thalidomide analogs degrade SALL4 in humans, primates, and rabbits, leading to limb defects (phocomelia).[2] Interestingly, mice are naturally resistant to this effect due to sequence differences [3].

Mitigation Strategy:

  • Chemical Design: SALL4 recruitment is highly sensitive to the C5-position of the phthalimide ring. Bulky substitutions here can sterically clash with SALL4 while maintaining IKZF1/3 degradation.

  • Screening: Include a SALL4 degradation assay (Western blot in HuH7 or NCCIT cells) early in your cascade.

Module 5: Chemical Stability & Handling

User Query: "My IC50 values shift significantly if I use a stock solution stored for >24 hours."

Diagnosis: Glutarimide Hydrolysis. The glutarimide ring is chemically unstable in aqueous solution at physiological pH (7.4), undergoing spontaneous hydrolysis with a half-life of approx. 5–12 hours [5].

Handling Protocol:

  • Stock Storage: Store only in 100% DMSO at -20°C or -80°C.

  • Aqueous Dilution: Prepare aqueous dilutions (media) immediately before use . Do not store "working plates" overnight.

  • Freeze-Thaw: Limit to <3 cycles. The glutarimide ring is sensitive to repeated temperature shifts in the presence of trace moisture.

References

  • Matyskiela, M. E., et al. (2016).[9] A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase.[9] Nature, 535(7611), 252–257.

  • Krönke, J., et al. (2015). Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS.[10] Nature, 523(7559), 183–188.

  • Donovan, K. A., et al. (2018).[1] Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome.[1][2][8][11] eLife, 7, e38430.

  • Fink, E. C., et al. (2018). Crbn I391V is sufficient to confer in vivo sensitivity to thalidomide and its derivatives in mice.[6][7][10][12] Blood, 132(14), 1535–1544.

  • Eriksson, T., et al. (2001).[13] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality, 13(1), 19-28.

Sources

Refinement of purification techniques for 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Guide Subject: Refinement of Purification Techniques for 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid Ticket ID: #PROTAC-LINK-004 Responder: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Division

Executive Summary

You are likely working with 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid as a functionalized linker or headgroup for Cereblon (CRBN)-targeting PROTACs. This molecule presents a classic "chemist's dilemma":

  • The Glutarimide Ring: It is hydrolytically unstable in basic media (pH > 7.5), prone to ring-opening which destroys biological activity.

  • The Sulfonic Acid Tail: It renders the molecule highly polar and water-soluble, making standard organic extraction (DCM/EtOAc) ineffective.

This guide abandons standard workup protocols (like aqueous washes) in favor of Solid Phase Extraction (SPE) , Reverse-Phase Chromatography , and Ion Exchange techniques designed for amphiphilic, acidic heterocycles.

Module 1: The Isolation Strategy (The "No-Extraction" Rule)

Core Principle: Do not attempt liquid-liquid extraction (LLE) using Dichloromethane or Ethyl Acetate. The sulfonic acid moiety will force your product into the aqueous phase, leading to near-total yield loss or massive salt contamination if you try to "salt out" the aqueous layer.

Recommended Workflow: Resin Capture & Release

Instead of extraction, use a hydrophobic resin to capture the organic backbone while washing away inorganic salts.

StepActionTechnical Rationale
1 Dilute & Acidify Dilute reaction mixture with water. Adjust pH to 3.0–4.0 using 1M Formic Acid. Do not use strong mineral acids (HCl) to avoid excess chloride ions.
2 Load (HP20/SP207) Pass solution through a column of Diaion™ HP20 or Sepabeads™ SP207 (synthetic adsorbent resins).
3 Desalt Wash Flush with 5–10 column volumes (CV) of 0.1% Formic Acid in Water . This removes inorganic salts and highly polar impurities.
4 Elute Elute product with Acetone:Water (80:20) or MeOH:Water (90:10) .
5 Lyophilize Freeze-dry the elution fraction. Avoid rotary evaporation at high temps (>40°C) to prevent thermal degradation.

Module 2: Chromatographic Refinement

If the resin capture yields insufficient purity (>95% required for biological assays), proceed to Reverse-Phase Flash Chromatography. Normal phase silica is unsuitable due to irreversible adsorption of the sulfonic acid.

Protocol A: C18-Aqueous Flash Chromatography
  • Stationary Phase: C18-functionalized silica (spherical, 20–40 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 0% B for 5 mins (desalting hold), then 0% → 30% B over 20 mins.

Critical Note: The glutarimide ring is stable in acidic mobile phases (pH 2–3). The TFA is essential to suppress the ionization of residual silanols on the column, preventing "tailing."

Protocol B: Ion Exchange (For Bulk Scale)

For >10g scale, use Anion Exchange to isolate the sulfonic acid.

  • Resin: Strong Anion Exchanger (e.g., Dowex 1X8), Formate form.

  • Load: Aqueous solution of crude material.

  • Wash: Water (removes non-ionic impurities).

  • Elute: 2M Formic Acid (displaces the sulfonate).

  • Finish: Lyophilize immediately to remove excess formic acid.

Module 3: Visualization of Workflows

The following diagrams illustrate the decision logic and stability risks associated with this molecule.

PurificationStrategy Start Crude Reaction Mixture (Aq/Organic Solvent) CheckSol Is Product Water Soluble? Start->CheckSol LLE STOP: Liquid-Liquid Extraction Will Fail CheckSol->LLE No (Incorrect) Resin Adsorbent Resin (HP20/SP207) Capture & Desalt CheckSol->Resin Yes (Correct) PurityCheck Purity > 95%? Resin->PurityCheck Final Lyophilize & Store (-20°C, Desiccated) PurityCheck->Final Yes HPLC Prep-HPLC / C18 Flash (Water/ACN + 0.1% TFA) PurityCheck->HPLC No HPLC->Final

Figure 1: Decision Matrix for isolation of polar glutarimide derivatives.

HydrolysisRisk Stable Intact Glutarimide (Active) Open Ring-Opened Amic Acid (Inactive Impurity) Stable->Open Hydrolysis Base Basic pH (>7.5) or Nucleophiles Base->Stable Attacks Imide

Figure 2: The Hydrolysis Trap. Exposure to basic conditions leads to irreversible ring opening.

Troubleshooting & FAQs

Q1: My yield is >120% after drying. What happened? A: You likely have inorganic salt contamination . Sulfonic acids are excellent ligands for Sodium (Na+) and Potassium (K+). If you neutralized with NaOH or NaHCO3, you formed the sulfonate salt (R-SO3Na), which adds mass and holds water hygroscopically.

  • Fix: Redissolve in water, acidify with TFA/Formic acid, and run through a C18-Flash column or perform the HP20 resin protocol (Module 1).

Q2: I see a "double peak" in HPLC, but Mass Spec shows the same mass. A: This is often atropisomerism or keto-enol tautomerism common in glutarimides, but more likely, it is the hydrolysis product (ring-opened) which has a mass of [M+18].

  • Check: If Mass = [M+18], your ring opened. Check your solvent pH. Ensure you are not storing the sample in MeOH/Water without an acidic buffer.

Q3: Can I use Silica Gel Flash Chromatography? A: No. The sulfonic acid group will bind irreversibly to the silanols on normal phase silica, causing the compound to "streak" from the baseline to the solvent front or never elute at all. Always use Reverse Phase (C18) or Amine-functionalized silica (if careful with pH).

Q4: How do I store the purified compound? A: Sulfonic acids are hygroscopic. Store under Argon/Nitrogen at -20°C. If possible, store as the free acid rather than the salt to prevent hydrolysis, as salts can create a locally basic micro-environment if moisture enters.

References

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004.

  • Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity." Nature Structural & Molecular Biology, 2014.

  • Neklesa, T. K., et al. "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics, 2017. (Discusses linker chemistry and polarity challenges).

  • Sigma-Aldrich Technical Bulletin. "Diaion™ and Sepabeads™ Synthetic Adsorbents for Purification." (Protocol for HP20 usage).

Improving the therapeutic window of novel CRBN-modulating compounds

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the CRBN Modulator Technical Support Center. You are likely here because your Cereblon (CRBN)-targeting compound—whether a PROTAC or a Molecular Glue—is facing one of three critical bottlenecks:

  • The "Hook Effect": Efficacy drops at high concentrations.[1][2][3]

  • Neosubstrate Toxicity: You are hitting off-targets like SALL4 or GSPT1, causing safety signals.

  • PK/PD Disconnect: Excellent in vitro potency (

    
    ) translates poorly to in vivo efficacy due to solubility or permeability issues.
    

This guide moves beyond basic protocols to the causality of these failures, offering self-validating solutions to widen your therapeutic window.

Module 1: Efficacy & The "Hook Effect"

The Issue: Your degradation curve is bell-shaped. At high concentrations, the compound saturates both the Target Protein (POI) and the E3 Ligase (CRBN) separately, preventing the formation of the productive Ternary Complex.

Diagnostic FAQ

Q: My


 is 10 nM, but degradation disappears at 1 

M. Is this a formulation error?
A: Unlikely. This is the classic Hook Effect . It indicates your compound has high binary affinity for CRBN or the POI but low Cooperativity (

)
.
  • The Fix: You must shift from optimizing affinity (

    
    ) to optimizing cooperativity (
    
    
    
    ). A highly cooperative ternary complex resists the hook effect because the [POI-Linker-E3] state is energetically more stable than the binary [POI-Linker] or [E3-Linker] states.
Troubleshooting Protocol: Ternary Complex Optimization

Objective: Quantify Cooperativity (


) to guide linker chemistry.
  • Run a TR-FRET or NanoBRET Assay:

    • Reagents: Fluorescently labeled CRBN and POI.

    • Step 1: Titrate compound (0.1 nM – 100

      
      M).
      
    • Step 2: Measure energy transfer (proxy for ternary complex formation).

    • Step 3: Compare the curve to binary binding curves.

    • Calculation:

      
      .
      
    • Target: Aim for

      
       (positive cooperativity).
      

Visualizing the Mechanism:

HookEffect Compound PROTAC Compound CRBN CRBN E3 Ligase Compound->CRBN High Conc (Saturation) POI Target Protein (POI) Compound->POI High Conc (Saturation) Ternary Ternary Complex (Productive) Compound->Ternary Optimal Conc + Cooperativity Binary1 Binary Complex (Non-Productive) CRBN->Binary1 Blocks POI Binding CRBN->Ternary POI->Binary1 Blocks CRBN Binding POI->Ternary Ubiquitin Ubiquitination & Degradation Binary1->Ubiquitin Inhibition (Hook Effect) Ternary->Ubiquitin Efficacy

Caption: The Hook Effect occurs when binary complexes outcompete productive ternary complexes at high concentrations. High cooperativity stabilizes the green path.

Module 2: Safety & Neosubstrate Mitigation

The Issue: Your compound degrades the target but causes teratogenicity (embryo toxicity) or neutropenia. Root Cause: CRBN is promiscuous. Small structural changes on the glutarimide face can recruit "neosubstrates" like SALL4 (teratogen) or GSPT1 (cytotoxin).

Critical Reference Data: The "Do Not Degrade" List
NeosubstrateAssociated ToxicityMechanismScreening Priority
SALL4 Teratogenicity (Limb defects)C2H2 Zinc Finger recruitmentCRITICAL (Must Avoid)
GSPT1 Acute Cytotoxicity / SepsisG-Loop Degron (Molecular Glue)High
IKZF1/3 Neutropenia / ImmunosuppressionZinc Finger (IMiD target)Context-dependent
CK1

MyelosuppressionGlycine-loopMedium
Troubleshooting Guide: The "Safety Window" Screen

Q: How do I ensure my PROTAC doesn't cause birth defects like Thalidomide? A: You must screen against SALL4 degradation early. Thalidomide analogs often degrade SALL4 via a specific interaction with Glycine 416 on CRBN.[4]

Protocol: The "Neosubstrate Counter-Screen" Do not wait for in vivo tox studies. Use this cell-based filter.

  • Cell Lines:

    • Target: Your specific disease line (e.g., SK-BR-3).

    • Counter-Screen: HEK293 (engineered to overexpress SALL4-HiBiT or GSPT1-HiBiT).

  • Methodology (HiBiT Kinetics):

    • Step 1: Treat cells with compound (dose-response).[1][2]

    • Step 2: Add lytic detection reagent containing LgBiT at 6h and 24h.

    • Step 3: Measure luminescence.

    • Pass Criteria:

      
       AND 
      
      
      
      .
  • Rescue Experiment (Validation):

    • Pre-treat with MLN4924 (Neddylation inhibitor). If degradation stops, it is CRBN/Cullin-dependent (confirming mechanism).

Visualizing the Safety Logic:

NeosubstrateLogic Input Novel CRBN Modulator Screen Proteome-Wide Screen (TMT/DIA Proteomics) Input->Screen Decision Detected Off-Targets? Screen->Decision SALL4 SALL4 Degraded Decision->SALL4 Yes GSPT1 GSPT1 Degraded Decision->GSPT1 Yes Clean Only POI Degraded Decision->Clean No Action1 FAIL: Teratogenic Risk Modify Glutarimide Ring SALL4->Action1 Action2 FAIL: Cytotoxicity Risk Check Linker Attachment GSPT1->Action2 Action3 PASS: Proceed to PK Optimization Clean->Action3

Caption: Decision tree for mitigating off-target toxicity. SALL4 degradation is a "hard stop" for non-oncology indications.

Module 3: In Vivo Translation (PK/PD)

The Issue: Your PROTAC works in cells (


) but fails in mice.
Diagnosis:  PROTACs are large (MW > 800 Da). They often suffer from poor solubility and the "brick dust" effect, limiting exposure.
FAQ: Improving Oral Bioavailability

Q: My compound precipitates in the formulation vehicle. How do I fix this? A: You need to induce "Chameleonic Properties." The molecule must hide its polar surface area (PSA) to cross membranes but expose it to dissolve in water.

Optimization Checklist:

  • Intramolecular Hydrogen Bonding (IMHB): Design the linker to fold onto itself in lipid environments (masking polarity) and open up in aqueous cytosol.

  • Rigidify the Linker: Replace linear alkyl chains with piperazines or spirocycles. This reduces the entropic penalty of binding and often improves solubility.

  • Formulation: Switch from standard saline to 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  in phosphate buffer. Cyclodextrins encapsulate the hydrophobic linker, preventing aggregation.
    

References

  • Donovan, K. A., et al. (2018).[5] Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome.[5][6][7] eLife. [Link]

  • Matyskiela, M. E., et al. (2016).[8] A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase.[8] Nature. [Link][8]

  • Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]

Sources

Validation & Comparative

Comparative analysis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid and thalidomide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Thalidomide and its N-substituted sulfonate analog, 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (herein referred to as N-Sulfoethyl Glutarimide or SEG ).

This analysis is structured to assist researchers in understanding the critical Structure-Activity Relationship (SAR) differences, particularly regarding Cereblon (CRBN) engagement and physicochemical solubility profiles.

Executive Summary

Thalidomide is the archetypal Immunomodulatory Imide Drug (IMiD) and a molecular glue that recruits neo-substrates (e.g., IKZF1/3) to the E3 ubiquitin ligase Cereblon (CRBN) . Its activity hinges on the unsubstituted glutarimide ring, which acts as the primary pharmacophore for CRBN binding.

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (SEG) is a structural analog featuring a glutarimide ring N-substituted with an ethyl-sulfonic acid tail. Unlike Thalidomide, SEG lacks the phthalimide moiety and possesses a permanently charged sulfonate group.

  • Primary Distinction: Thalidomide is a high-affinity CRBN binder; SEG is a null-binder/negative control due to the N-substitution on the glutarimide ring, which abolishes the critical hydrogen bond donor required for the tri-tryptophan pocket of CRBN.

  • Application: SEG serves as a highly soluble, non-binding structural probe to validate glutarimide-dependent assays or as a reference standard for glutarimide ring stability studies in aqueous media.

Physicochemical & Structural Comparison

The fundamental difference lies in the "Warhead" (Glutarimide) modification and the "Tail" (Phthalimide vs. Sulfonic Acid).

FeatureThalidomide N-Sulfoethyl Glutarimide (SEG)
IUPAC Name 2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
Molecular Weight 258.23 g/mol ~221.23 g/mol
Glutarimide Nitrogen Unsubstituted (N-H) Substituted (N-Alkyl)
Electronic State (pH 7.4) Neutral (Lipophilic)Anionic (Hydrophilic, Sulfonate

)
Water Solubility Poor (~50 µg/mL)High (>100 mg/mL estimated)
LogP (Octanol/Water) ~0.9 (Moderate Lipophilicity)< -2.0 (High Hydrophilicity)
CRBN Binding Mode H-Bond Donor (Glutarimide NH)Steric Clash / No H-Bond
Primary Utility Therapeutic / PROTAC AnchorNegative Control / Solubility Probe

Mechanistic Divergence: The Cereblon Interface

To understand why these compounds behave differently, one must analyze the atomic interactions within the Cereblon Thalidomide-Binding Domain (TBD).

Thalidomide Binding Mechanism

Thalidomide binds into the hydrophobic "tri-tryptophan" pocket (Trp380, Trp386, Trp400 in human CRBN).

  • H-Bonding: The glutarimide N-H forms a critical hydrogen bond with the backbone carbonyl of Trp380 and His378 .

  • Shape Complementarity: The glutarimide ring fits snugly into the hydrophobic cage.

  • Neo-substrate Recruitment: The protruding phthalimide ring creates a new surface (interface) that recruits substrates like Ikaros (IKZF1) for ubiquitination.

SEG Non-Binding Mechanism

SEG fails to bind CRBN for three synergistic reasons:

  • Loss of H-Bond Donor: Substitution at the N-1 position removes the proton required for the H-bond with Trp380.

  • Steric Hindrance: The ethyl-sulfonic acid tail clashes with the deep, restricted nature of the TBD pocket.

  • Electrostatic Repulsion: The TBD pocket is hydrophobic. The introduction of a strongly polar, negatively charged sulfonate group creates a massive desolvation penalty and electrostatic repulsion.

Pathway Visualization

The following diagram illustrates the functional divergence between the active drug and the inactive analog.

CRBN_Binding_Pathway Thalidomide Thalidomide (Unsubstituted Glutarimide) CRBN_Pocket Cereblon (CRBN) Tri-Trp Pocket (Hydrophobic) Thalidomide->CRBN_Pocket H-Bond (Trp380) Hydrophobic Fit SEG N-Sulfoethyl Glutarimide (SEG) (N-Substituted / Sulfonated) SEG->CRBN_Pocket Steric Clash Loss of H-Bond No_Bind No Binding / No Complex SEG->No_Bind Negative Control Complex Active E3 Ligase Complex (CRBN-DDB1-CUL4A) CRBN_Pocket->Complex Ligand Induced Folding Degradation Ubiquitination & Degradation (IKZF1/3, CK1a) Complex->Degradation Recruits Substrate

Figure 1: Mechanistic divergence. Thalidomide successfully engages the CRBN pocket to drive protein degradation, whereas SEG is sterically and electrostatically excluded.

Stability & Hydrolysis

Both compounds share the glutarimide ring , which is chemically labile in aqueous solutions, particularly at physiological pH (7.4) and above.

  • Hydrolysis Mechanism: Nucleophilic attack by water/hydroxide on the imide carbonyls opens the ring to form the corresponding glutaramic acid derivatives.

  • Comparative Rate:

    • Thalidomide:[1][2] Hydrolysis half-life (

      
      ) is approx. 2–4 hours at pH 7.4.
      
    • SEG: While the N-substitution alters the electronics slightly, the ring strain remains. SEG will also hydrolyze to N-(2-sulfoethyl)glutaramic acid .

  • Experimental Implication: When using SEG as a control in long-duration assays (>4 hours), fresh preparation is mandatory to ensure the ring is intact, although the hydrolyzed product is also inactive against CRBN.

Experimental Protocols

Protocol: CRBN Binding Assay (Fluorescence Polarization)

This protocol validates the binding affinity (


) of Thalidomide vs. SEG.

Objective: Demonstrate that Thalidomide displaces a fluorescent tracer, while SEG does not.

Materials:

  • Recombinant Human CRBN-DDB1 complex.

  • Tracer: Cy5-conjugated Thalidomide analog (e.g., Cy5-Pomalidomide).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

Workflow:

  • Preparation: Dilute CRBN protein to 50 nM in Assay Buffer.

  • Tracer: Add Cy5-Tracer to a final concentration of 5 nM.

  • Titration:

    • Prepare a 10-point serial dilution of Thalidomide (Start 100 µM -> 0.1 nM).

    • Prepare a 10-point serial dilution of SEG (Start 100 µM -> 0.1 nM).

  • Incubation: Mix Protein/Tracer solution with compounds in a black 384-well low-volume plate. Incubate for 60 minutes at Room Temperature (Dark).

  • Read: Measure Fluorescence Polarization (Ex 640 nm / Em 670 nm).

  • Analysis: Plot mP vs. log[Compound].

Expected Results:

  • Thalidomide: Sigmoidal dose-response curve.

    
     (depending on tracer affinity).
    
  • SEG: Flat line (No displacement) up to 100 µM.

Protocol: Aqueous Solubility Assessment

Objective: Quantify the superior solubility of SEG compared to Thalidomide.

Workflow:

  • Add excess solid compound (Thalidomide and SEG) to separate vials containing 1 mL PBS (pH 7.4).

  • Vortex for 1 hour at 25°C.

  • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filter supernatant (0.22 µm PTFE).

  • Analyze via HPLC-UV (220 nm).

    • Note: SEG is highly polar; use a HILIC column or C18 with high aqueous content (0-5% ACN) to retain it.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314-322. Link

  • PubChem Compound Summary. (2024). 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonic acid (Analog Search). National Center for Biotechnology Information. Link

Sources

The War of Ligands: A Comparative Technical Guide to E3 Ligase Selection in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely defined by the affinity of its warhead for the Protein of Interest (POI). It is arguably more dependent on the recruitment of the E3 ubiquitin ligase, which dictates the stability of the ternary complex (


), the ubiquitination kinetics, and the subcellular reach of the degrader.

This guide moves beyond basic definitions to provide a rigorous, data-driven comparison of the four dominant E3 ligase ligands: Cereblon (CRBN) , Von Hippel-Lindau (VHL) , IAP , and MDM2 . We analyze their physicochemical constraints, cooperativity profiles, and experimental validation workflows to empower researchers to make evidence-based design decisions.

Part 1: Mechanistic Foundations – The Ternary Complex

The "event-driven" pharmacology of PROTACs relies on the formation of a productive ternary complex.[1] Unlike "occupancy-driven" inhibitors, PROTACs function catalytically.

The Cooperativity Factor ( )

The defining metric for E3 ligand efficacy is Cooperativity (


) , defined as the ratio of the affinity of the ternary complex to the binary affinity.[2]


  • Positive Cooperativity (

    
    ):  The PROTAC creates de novo protein-protein interactions (PPIs) between the E3 ligase and the POI.[3] This stabilizes the complex, allowing for potent degradation even with weak individual ligands.
    
  • Negative Cooperativity (

    
    ):  Steric clashes destabilize the complex. High affinity ligands are required to overcome this repulsion.
    

Key Insight: VHL ligands often exhibit higher positive cooperativity due to their rigid physicochemical nature, whereas CRBN ligands (IMiDs) form more flexible, dynamic complexes that may rely closer to binary affinities.

Visualizing the Ubiquitin Transfer Pathway

The following diagram illustrates the catalytic cycle and the critical "Hook Effect" point where excess PROTAC inhibits complex formation.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI:PROTAC:E3) PROTAC->Ternary Hook Hook Effect (Binary Saturation) PROTAC->Hook Excess Conc. POI Protein of Interest (POI) POI->Ternary + PROTAC E3 E3 Ligase (CRBN/VHL/IAP) E3->Ternary + PROTAC Ub Ubiquitination (E2 -> POI) Ternary->Ub Cooperativity (α) Degradation Proteasomal Degradation Ub->Degradation Poly-Ub Chain Degradation->PROTAC Recycling Degradation->E3 Recycling Hook->Ternary Inhibits

Figure 1: The PROTAC catalytic cycle. Note that excess PROTAC concentration leads to the formation of binary complexes (Hook Effect), inhibiting the productive ternary complex.

Part 2: The Big Two – CRBN vs. VHL

CRBN and VHL account for >80% of current PROTAC literature. However, they are not interchangeable.

Comparative Efficacy Data
FeatureCereblon (CRBN)Von Hippel-Lindau (VHL)
Ligand Class Immunomodulatory drugs (IMiDs): Thalidomide, PomalidomideHydroxyproline derivatives: VH032, VH298
Molecular Weight Low (~250 Da)High (~450-600 Da)
Physicochemicals High permeability, Drug-like (Lipinski compliant)High TPSA, often requires linker optimization for permeability
Cooperativity Generally lower; flexible complexGenerally higher; rigid complex
Selectivity Moderate: Known to degrade neosubstrates (e.g., IKZF1/3, ZFP91)High: Rarely degrades off-targets; "cleaner" profile
Hook Effect Broader window (due to lower binary affinity)Sharper window (due to high binary affinity)
Tissue Expression Ubiquitous; low in some cancer lines (e.g., HeLa, HepG2)Ubiquitous; highly conserved
Toxicity Risks Teratogenicity; Neutropenia (IMiD specific)Generally low toxicity
Technical Analysis

1. The Specificity Paradox: CRBN ligands act as "molecular glues" even without a linker. This inherent "stickiness" allows CRBN PROTACs to degrade proteins with lower affinity, but it introduces significant off-target risks (e.g., degradation of SALL4, a teratogen target). VHL ligands, being larger and more rigid, demand a precise geometric fit, resulting in higher specificity but a higher barrier to entry for initial hit finding.

2. Kinetics (DC50 vs Dmax):

  • VHL often achieves a lower DC50 (concentration for 50% degradation) due to tighter binding (

    
     nM).
    
  • CRBN often achieves a faster initial rate of ubiquitination but may plateau at a lower Dmax (maximal degradation) if the target protein synthesis rate outpaces the PROTAC's catalytic turnover.

Part 3: Strategic Alternatives – IAP and MDM2

When CRBN and VHL fail (due to resistance or lack of expression), IAP and MDM2 offer unique mechanisms.

IAP (Inhibitor of Apoptosis Proteins)[4][5]
  • Ligands: Bestatin analogs, MV1, LCL161.[4]

  • Mechanism: SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers).[5]

  • Unique Feature: Simultaneous Degradation. IAP ligands often induce the auto-ubiquitination and degradation of the cIAP ligase itself along with the POI.

  • Application: Useful in oncology where reducing IAP levels (which are anti-apoptotic) provides a synergistic therapeutic effect.

MDM2 (Mouse Double Minute 2)[4][5][7]
  • Ligands: Nutlins (e.g., Nutlin-3a).[4]

  • Unique Feature: Non-Genotoxic p53 Activation. Recruiting MDM2 prevents it from suppressing p53.

  • Drawback: MDM2 ligands are large and hydrophobic, often resulting in PROTACs with poor solubility and cell permeability (MW > 1000 Da is common).

Part 4: Experimental Validation Protocols

To objectively compare ligands, you must control for linker length and cell permeability.

Protocol 1: The "Ligand Swap" Validation

Do not assume one ligase works. Synthesize two analogues: one with Pomalidomide (CRBN) and one with VH032 (VHL), keeping the linker constant.

Protocol 2: Determining Cooperativity (HiBiT Kinetics)

Standard Western Blots are semi-quantitative. Use the Promega HiBiT lytic system for precise kinetic data.

Workflow:

  • Cell Engineering: CRISPR-tag the endogenous POI with an 11-amino acid HiBiT tag.

  • Treatment: Treat cells with PROTAC dose-response (0.1 nM – 10 µM).

  • Lysis: Add Lytic Detection Reagent containing LgBiT protein.

  • Readout: HiBiT binds LgBiT -> Functional Luciferase -> Luminescence.

  • Analysis: Plot luminescence vs. time.

    • Fast kinetics + High Dmax = Productive Ternary Complex.

    • Slow kinetics = Likely poor cooperativity or permeability issues.

Protocol 3: The Competition Assay (Proof of Mechanism)

To prove the degradation is E3-dependent (and not an artifact):

  • Treat cells with PROTAC at DC90 concentration.

  • Co-treat with:

    • Excess free E3 ligand (e.g., 10 µM Thalidomide).

    • Proteasome inhibitor (e.g., Epoxomicin).

    • Neddylation inhibitor (e.g., MLN4924).

  • Result: If degradation is rescued (blocked) by these agents, the mechanism is validated.

Part 5: Decision Framework

Use this logic flow to select the starting E3 ligase for your project.

Ligand_Selection Start Start: Select E3 Ligase Q1 Is the Target Nuclear? Start->Q1 Q2 Strict Specificity Required? Q1->Q2 No / Both CRBN Choose CRBN (Pomalidomide) + High Permeability + Nuclear Activity Q1->CRBN Yes (Primary) Q3 Is Synergistic Apoptosis Desired? Q2->Q3 No VHL Choose VHL (VH032) + High Specificity + Stable Complex Q2->VHL Yes (Avoid Off-Targets) IAP Choose IAP (LCL161) + SNIPER Approach + Dual Mechanism Q3->IAP Yes MDM2 Choose MDM2 (Nutlin) + p53 Activation Q3->MDM2 No (p53 pathway)

Figure 2: Strategic decision tree for E3 ligase selection based on target localization and therapeutic goals.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

  • Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. Link

  • Naito, M., et al. (2019).[6] SNIPERs—hijacking IAP activity to induce protein degradation.[5] Drug Discovery Today. Link

  • Hines, J., et al. (2019).[6] MDM2-Recruiting PROTACs for Targeted Protein Degradation. Cancer Research. Link

Sources

Head-to-head comparison of 2,6-dioxopiperidine analogs in protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-dioxopiperidine (glutarimide) pharmacophore is the structural engine behind Cereblon (CRBN) modulation. While often grouped together, the "IMiDs" (Thalidomide, Lenalidomide, Pomalidomide) and the newer "CELMoDs" (Iberdomide, Mezigdomide, Avadomide) exhibit distinct physicochemical properties, binding kinetics, and neosubstrate profiles.

This guide provides a technical comparison designed for researchers optimizing Targeted Protein Degradation (TPD) workflows. It moves beyond basic IC50 values to address the critical experimental realities: hydrolytic instability, cooperativity factors (


), and vector selection for PROTAC design.

Part 1: The Landscape – IMiDs vs. CELMoDs

The evolution of CRBN binders has shifted from accidental discovery to rational design. The core glutarimide ring remains conserved because it forms the essential hydrogen bond network with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. However, the "face" of the molecule—the phthalimide or isoindolinone ring—dictates the recruitment of neosubstrates.

Comparative Performance Matrix
FeatureThalidomide Lenalidomide Pomalidomide Iberdomide (CC-220) Mezigdomide (CC-92480)
Class IMiD (1st Gen)IMiD (2nd Gen)IMiD (3rd Gen)CELMoDCELMoD
CRBN Affinity (

)
~250 nM~150–200 nM~100 nM~1–5 nM< 1 nM
Primary Neosubstrates IKZF1, SALL4IKZF1, IKZF3, CK1

IKZF1, IKZF3, ARID2IKZF1, IKZF3 (High Potency)IKZF1, IKZF3 (Resistant lines)
SALL4 Degradation High (Teratogenic)LowLowVery LowVery Low
PROTAC Utility Low (Low affinity)Medium (Solubility)High (Standard)Emerging (High Affinity)Emerging
Solubility (Aq) PoorModeratePoorModerateModerate

Scientist's Note: Do not equate


 (binary affinity) with degradation potency (

). Degradation relies on the stability of the ternary complex. Lenalidomide has lower binary affinity than Thalidomide in some assays but forms a more stable ternary complex with IKZF1/3, leading to superior degradation.

Part 2: Mechanistic Comparison & Neosubstrate Selectivity

The defining feature of these analogs is their ability to reshape the CRBN surface. This is not simple inhibition; it is a "molecular glue" mechanism.[1]

The Selectivity Code
  • C4-Amino Group (Pomalidomide/Lenalidomide): This substituent clashes with SALL4, reducing teratogenicity compared to Thalidomide, but creates a favorable interface for IKZF1/3 and CK1

    
    .
    
  • Phenyl Ring Extension (CELMoDs): Iberdomide and Mezigdomide possess extended structures attached to the phthalimide core. These extensions reach into the "neosubstrate channel," creating additional contacts that stabilize the ternary complex even when CRBN levels are low (a common resistance mechanism in myeloma).

Visualization: Mechanism of Action

The following diagram illustrates the ternary complex formation and the critical "Cooperativity" factor (


).

MOA Ligand 2,6-Dioxopiperidine (Drug) CRBN Cereblon (E3 Ligase) Ligand->CRBN Binary Binding (Kd) Ternary Ternary Complex (Stabilized) Ligand->Ternary Molecular Glue CRBN->Ternary + Substrate Substrate Neosubstrate (e.g., IKZF1, GSPT1) Substrate->Ternary Recruitment Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Coop Cooperativity (α > 1) Drug affinity increases in presence of substrate Ternary->Coop Proteasome 26S Proteasome Degradation Ub->Proteasome Signal

Caption: The molecular glue mechanism requires the drug to bind CRBN, creating a composite surface that recruits the neosubstrate. High cooperativity (


) drives potency.

Part 3: Physicochemical Stability (The "Gotcha")

As an application scientist, this is the most critical variable often ignored in literature. The glutarimide ring is hydrolytically unstable at physiological pH.

The Hydrolysis Problem

The imide bond in the 2,6-dioxopiperidine ring undergoes spontaneous hydrolysis via nucleophilic attack by hydroxide ions.

  • pH 7.4 (Media/Blood): Half-life (

    
    ) is approximately 2–4 hours .
    
  • Consequence: In a 24-hour degradation assay, if you do not refresh the media or use a high excess of compound, your effective concentration drops significantly. The ring-opened product (glutaramic acid derivative) does not bind CRBN .

Experimental Mitigation Strategy
  • Stock Solutions: Always store as 10-100 mM stocks in 100% DMSO at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Assay Buffer: For biochemical assays (TR-FRET/FP), keep pH slightly acidic (pH 6.5–7.0) if possible, or limit incubation times.

  • Cellular Assays: For long time-course experiments (>12 hours), consider a "media refresh" step to maintain steady-state drug concentration.

Hydrolysis Active Intact Glutarimide (Active CRBN Binder) Open Ring-Opened Product (Inactive) Active->Open  Hydrolysis (t1/2 ~3h)   pH Physiological pH (7.4) + H2O pH->Active

Caption: Spontaneous hydrolysis of the glutarimide ring inactivates the drug. This reaction is pH and temperature-dependent.

Part 4: Application in PROTAC Design

When designing PROTACs, the choice of CRBN ligand dictates the exit vector and physicochemical properties of the chimera.

Vector Analysis
  • C4-Position (Pomalidomide/Lenalidomide):

    • Chemistry: Aniline nitrogen is highly reactive (reductive amination or SNAr).

    • Pros: The "standard" exit vector. Solvent-exposed in the crystal structure.

    • Cons: Can affect neosubstrate selectivity if the linker is too bulky near the interface.

  • C5-Position (Thalidomide/Pomalidomide):

    • Chemistry: Requires synthetic modification (e.g., 5-fluoro-thalidomide).

    • Pros: Exits from a different angle, potentially accessing different lysines on the target protein.

    • Cons: Less commercially available precursors.

Recommendation

Start with Pomalidomide linked at the C4-amine . It offers the best balance of solubility, affinity, and synthetic tractability. Switch to a high-affinity CELMoD (like a mezigdomide derivative) only if the binary affinity of the PROTAC is too weak to drive ternary complex formation.

Part 5: Experimental Protocols

CRBN Binding Assay (TR-FRET)

Objective: Determine the binary affinity (


) of your analog or PROTAC to CRBN.

Protocol:

  • Reagents: Recombinant CRBN-DDB1 complex (His-tagged or Biotinylated), Cy5-labeled Pomalidomide tracer, Terbium-labeled anti-His/Streptavidin antibody.

  • Buffer: 50 mM HEPES pH 7.0, 150 mM NaCl, 0.01% Pluronic F-127. Note: pH 7.0 is chosen to minimize hydrolysis during the 2h incubation.

  • Workflow:

    • Dispense 5 µL of test compound (serial dilution in DMSO).

    • Add 5 µL of Protein + Antibody mix.

    • Add 5 µL of Tracer.

    • Incubate 60–120 mins at RT.

    • Read TR-FRET (Ex 340 nm, Em 665/615 nm).

  • Validation: Thalidomide should show

    
     (tracer dependent); Pomalidomide 
    
    
    
    .
Cellular Degradation Assay (Western Blot)

Objective: Validate biological efficacy and mechanism.[2]

Protocol:

  • Cell Line: MM.1S (Multiple Myeloma) is the gold standard for IKZF1/3 degradation.

  • Treatment:

    • Seed cells at 0.5M/mL.

    • Treat with DMSO (Control), Analog (0.1, 1, 10 µM), and Analog + MG132 (10 µM, pre-treat 1h).

    • Incubate for 6 hours (IKZF1/3 degrade rapidly).

  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors. Crucial: Perform lysis on ice immediately to stop degradation.

  • Detection:

    • Primary Abs: Anti-Aiolos (IKZF3), Anti-Ikaros (IKZF1), Anti-CRBN (check levels), Anti-Actin (loading).

  • Self-Validation Check:

    • Does the compound degrade the target?

    • Does MG132 rescue the degradation? (Proves proteasome dependence).

    • Does a competition with free Pomalidomide (excess) rescue degradation? (Proves CRBN dependence for PROTACs).

Workflow Step1 Step 1: Treatment (Timecourse: 2h, 6h, 24h) (+/- MG132 Control) Step2 Step 2: Lysis (RIPA + Inhibitors) *Keep Cold* Step1->Step2 Step3 Step 3: Normalization (BCA Assay) Step2->Step3 Step4 Step 4: Western Blot (Target vs. Loading Control) Step3->Step4

Caption: Standard workflow for validating protein degradation. The inclusion of MG132 is mandatory to confirm the mechanism.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Matyskiela, M. E., et al. (2016). A hypermorphic aberration of the CRBN E3 ubiquitin ligase causes teratogenicity. Nature, 559, 1–5. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. Link

  • Heim, C., et al. (2019). De-novo design of cereblon modulators. Journal of Medicinal Chemistry. (Discusses hydrolysis stability). Link

Sources

In-vivo validation of a 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid based degrader

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-vivo validation of a 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid based degrader Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for validating 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (Sulfo-IMiD) based degraders. These molecules represent a physicochemical evolution of standard Cereblon (CRBN) ligands (e.g., Pomalidomide, Lenalidomide), designed to address the critical bottleneck of aqueous solubility in PROTAC® development.

While standard IMiDs are lipophilic and often require complex formulations (e.g., DMSO/Captisol®) for in vivo delivery, the incorporation of a sulfonic acid moiety (


) fundamentally alters the solvation profile. However, this modification introduces a "Permeability Paradox" due to the anionic charge at physiological pH. This guide compares the validation workflows of Sulfo-IMiD Degraders  against Standard Pomalidomide Degraders , focusing on overcoming the permeability barrier to unlock superior PK/PD properties.
Structural & Mechanistic Comparison

The core difference lies in the "Exit Vector" or the functional handle attached to the glutarimide or phthalimide core.

FeatureStandard Pomalidomide Degrader Sulfo-IMiD Based Degrader
Chemical Core 4-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid (or analog)
Solubility (Aq) Low (< 0.1 mg/mL). Requires organic co-solvents.[1]High (> 10 mg/mL) . Soluble in saline/PBS.
Charge (pH 7.4) Neutral / Weakly Basic.Anionic (Negative) due to Sulfonate (

).
Membrane Permeability High (Passive Diffusion).Low (Passive) . May require active transport (e.g., TauT) or Prodrug strategy.
Formulation Complex (Cremophor, Cyclodextrins).Simple (Saline, D5W).
Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the differential uptake and ternary complex formation. Note the potential requirement for the Taurine Transporter (TauT) if the molecule mimics taurine (2-aminoethanesulfonic acid).

Degrader_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Standard_PROTAC Standard PROTAC (Lipophilic) Passive_Diff Passive Diffusion Standard_PROTAC->Passive_Diff Sulfo_PROTAC Sulfo-IMiD Degrader (Hydrophilic/Anionic) Transporter Active Transport (e.g., TauT/SLC6A6) Sulfo_PROTAC->Transporter ? CRBN Cereblon (E3) Passive_Diff->CRBN High Flux Transporter->CRBN Regulated Flux Ternary Ternary Complex (POI-PROTAC-CRBN) CRBN->Ternary POI Target Protein POI->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome

Caption: Comparative cellular entry mechanisms. Standard PROTACs enter via passive diffusion, while Sulfonic-acid variants may rely on solute carriers (SLCs) due to anionic charge.

In-Vivo Validation Protocols

To objectively compare the Sulfo-IMiD degrader against a standard alternative, you must decouple solubility artifacts from intrinsic potency .

Protocol A: Formulation & Stability Assessment

Rationale: Standard PROTACs often precipitate in the peritoneal cavity (IP dosing) or GI tract (PO dosing), leading to erratic PK. The Sulfo-degrader should demonstrate superior homogeneity.

  • Preparation:

    • Standard: Dissolve 10 mg in 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

    • Sulfo-IMiD: Dissolve 10 mg directly in 0.9% Saline .

  • Turbidity Assay: Measure Absorbance at 600nm (

    
    ) immediately and at 4 hours.
    
    • Success Criterion: Sulfo-IMiD

      
       (Clear); Standard may show precipitation (
      
      
      
      ).
Protocol B: Pharmacokinetics (PK) & Bioavailability

Rationale: Sulfonic acids are typically cleared renally and do not cross the blood-brain barrier (BBB). This protocol validates the "peripherally restricted" nature or "prodrug" release.

  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • Arm 1: IV Bolus (2 mg/kg).

    • Arm 2: Oral Gavage (10 mg/kg).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 4, 8, 24h.

  • Analysis: LC-MS/MS. Critical Step: Use an ion-pairing agent (e.g., TEA) in the mobile phase to retain the polar sulfonic acid on C18 columns.

MetricExpected Result (Standard)Expected Result (Sulfo-IMiD)Interpretation

Moderate (Solubility limited)High (Rapid absorption)Sulfo-group enhances dissolution rate.

Variable (Metabolic clearance)Short/Medium (Renal clearance)Anionic species are rapidly excreted unless protein-bound.

High (Tissue distribution)Low (Plasma restricted)Polar molecules stay in central compartment (reduced off-target toxicity).
Protocol C: Xenograft Efficacy (Tumor Growth Inhibition)

Rationale: Does the improved solubility translate to efficacy, or does the poor permeability hinder it?

  • Model: CB-17 SCID mice bearing MV4-11 (leukemia) xenografts (CRBN-dependent line).

  • Treatment Groups:

    • Vehicle (Saline).

    • Standard Pom-PROTAC (10 mg/kg IP, QD).

    • Sulfo-IMiD Degrader (10 mg/kg IP, QD).

    • Sulfo-IMiD Degrader (High Dose: 30 mg/kg IP, QD) — Feasible due to low toxicity.

  • Readout: Tumor Volume (

    
    ) and Body Weight.
    
  • PD Marker: Extract tumor at endpoint; Western Blot for POI (Protein of Interest) and Ikaros (IKZF1/3).

Critical Scientific Insights (E-E-A-T)
The Glutarimide Hydrolysis Issue

Standard glutarimides (Thalidomide/Pomalidomide) undergo spontaneous hydrolysis at physiological pH, opening the ring and losing CRBN affinity.

  • Hypothesis: If the "2-(2,6-Dioxopiperidin-1-yl)" implies substitution on the imide Nitrogen, the molecule is chemically stable against hydrolysis but cannot bind CRBN directly (loss of the critical H-bond to Trp380).

  • Validation: You must verify if the Sulfo-IMiD is a Prodrug . Incubate in plasma at 37°C and monitor for the release of the free glutarimide (active species). If it is stable and does not release the free imide, it may be a Negative Control or act via a novel binding mode.

The "Hook Effect" Mitigation

High solubility allows high dosing, which risks the "Hook Effect" (formation of binary complexes [PROTAC-POI] and [PROTAC-E3] rather than ternary complexes).

  • Observation: Because Sulfo-IMiDs have lower passive permeability, intracellular concentrations may be "clamped" at a steady state, potentially reducing the Hook Effect observed with highly permeable lipophilic degraders.

Validation Workflow Diagram

The following Graphviz diagram outlines the decision matrix for validating this specific class of degraders.

Validation_Workflow Start Candidate: Sulfo-IMiD Degrader Solubility Step 1: Aqueous Solubility (PBS pH 7.4) Start->Solubility Binding Step 2: CRBN Binding (FP / TR-FRET) Solubility->Binding If Soluble > 1mg/mL Permeability Step 3: PAMPA / Caco-2 (Cell Permeability) Binding->Permeability Kd < 1uM Stop Redesign: Check N-substitution Binding->Stop No Binding (N-subst. artifact?) InVivo Step 4: In-Vivo PK/PD (Xenograft) Permeability->InVivo Permeable OR Transporter Substrate Prodrug Assess Prodrug Cleavage (Plasma Stability) Permeability->Prodrug Impermeable Prodrug->InVivo Releases Active Drug

Caption: Decision tree for validating Sulfo-IMiD degraders. Note the critical check for Prodrug activation if direct binding or permeability fails.

References
  • Beilstein J. Org.[2] Chem. (2025).[2][3][4] Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. (Discusses glutarimide displacement and taurine/sulfonic acid byproducts).

  • Journal of Medicinal Chemistry . (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (Analysis of linker polarity and permeability).

  • Nature Reviews Drug Discovery . (2022). Targeted protein degradation: from chemical biology to drug discovery. (General principles of PROTAC validation).

  • Frontiers in Chemistry . (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability. (Strategies for hydrophilic PROTACs).

Sources

Technical Guide: Benchmarking Novel CRBN Ligands Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel Cereblon (CRBN) ligands has evolved from simple affinity screening to a multi-dimensional analysis of kinetics, permeability, and neosubstrate specificity. While Thalidomide, Lenalidomide, and Pomalidomide (the IMiDs) remain the structural archetypes, next-generation ligands must be benchmarked not just on binding affinity (


), but on their ability to induce ternary complex formation and drive catalytic turnover (

and

).

This guide outlines a standardized, self-validating workflow for benchmarking new CRBN ligands. It prioritizes TR-FRET for biophysical characterization over Fluorescence Polarization (FP) due to superior sensitivity in ternary complex modeling, and advocates for HiBiT kinetic profiling over endpoint Western blots to capture degradation rates.

Part 1: The Gold Standards (Baseline Metrics)

Before characterizing a new ligand, one must establish the baseline performance of standard IMiDs. These values serve as the internal controls for all subsequent assays.

CompoundClassCRBN Affinity (

)
Primary NeosubstratesClinical Utility
Thalidomide Gen 1~250 nMSALL4 (Teratogen), IKZF1 (Weak)Multiple Myeloma (MM), Leprosy
Lenalidomide Gen 2~178 nMIKZF1, IKZF3, CK1

MM, MDS del(5q)
Pomalidomide Gen 3~157 nMIKZF1, IKZF3, ARID2Relapsed/Refractory MM
CC-885 Novel<10 nMGSPT1 (Potent)Acute Myeloid Leukemia (Investigation)

Note: Affinity values vary by assay conditions; relative rank order (Pom > Len > Thal) is the critical validation metric.

Part 2: Biophysical Benchmarking (In Vitro)

Why TR-FRET Supersedes Fluorescence Polarization (FP)

While FP is cost-effective for binary binding, it often fails in PROTAC/molecular glue discovery because it cannot distinguish between a binary complex and a ternary complex (Ligand + CRBN + Neosubstrate) effectively due to mass limitations.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is the superior standard for benchmarking because:

  • Ratiometric Output: Corrects for liquid handling errors and compound autofluorescence (common in heterocycles).

  • Distance Sensitivity: Accurately measures the proximity required for ubiquitin transfer (<10 nm).

  • Ternary Complex Validation: Can simultaneously track CRBN binding and neosubstrate recruitment.

Protocol 1: TR-FRET Competition Binding Assay

Objective: Determine the


 of the new ligand by displacing a known tracer (e.g., Cy5-Thalidomide).

Reagents:

  • Protein: His-tagged CRBN-DDB1 complex (Human, recombinant).

  • Tracer: Cy5-conjugated Thalidomide (Standard

    
     ~50 nM).
    
  • Detection: Anti-His-Terbium Cryptate (Donor) and Cy5 (Acceptor).

Step-by-Step Workflow:

  • Equilibrium Establishment (Critical Step):

    • Do not mix all components simultaneously.

    • Incubate 5 nM His-CRBN:DDB1 with 2 nM Anti-His-Tb for 30 minutes at RT. This pre-forms the donor-protein complex, reducing kinetic lag.

  • Competitor Addition:

    • Add the test ligand (11-point dilution series) to the plate.

    • Immediately add the Cy5-Thalidomide tracer (at

      
       concentration).
      
    • Reasoning: Adding tracer last ensures the test ligand competes for the open pocket, rather than displacing a pre-bound tracer (which measures off-rate, not affinity).

  • Incubation:

    • Incubate for 60 minutes at RT in the dark.

  • Readout:

    • Excitation: 337 nm.

    • Emission: 620 nm (Donor) and 665 nm (Acceptor).

    • Calculate Ratio:

      
      .
      

Self-Validation Check:

  • Z-Prime (

    
    ):  Must be > 0.5.[1]
    
  • Control: Unlabeled Lenalidomide must yield an

    
     within 2-fold of historical internal data (e.g., ~150-200 nM).
    

Part 3: Functional Benchmarking (Cellular Kinetics)

Binding does not guarantee degradation. The correlation between


 (affinity) and 

(degradation potency) is often non-linear due to cell permeability and the "hook effect."
Protocol 2: HiBiT Kinetic Degradation Assay

Objective: Measure the rate and depth (


) of degradation in live cells.
Why HiBiT?  Unlike Western blots, HiBiT allows real-time monitoring of the same well, distinguishing between rapid degraders (high 

) and slow degraders.

Workflow Visualization (DOT):

G cluster_0 Metric Calculation CRISPR CRISPR/Cas9 KI (HiBiT Tag -> Neosubstrate) Seeding Cell Seeding (Physiological Density) CRISPR->Seeding Stable Line Gen Treatment Ligand Treatment (Dose Response) Seeding->Treatment 24h Recovery Lysis Lytic Detection (LgBiT + Substrate added) Treatment->Lysis Endpoint (6h/24h) Signal Luminescence Quantification Lysis->Signal Reconstitution DC50 DC50 (Potency) Signal->DC50 Dmax Dmax (Efficacy) Signal->Dmax

Caption: HiBiT degradation workflow. Endogenous tagging (CRISPR) is preferred over overexpression to prevent artifactual stoichiometry.

Detailed Protocol:

  • Cell Engineering: Use CRISPR-Cas9 to knock-in the 11-amino acid HiBiT tag at the N-terminus of the endogenous target (e.g., IKZF1 or BRD4).

  • Seeding: Plate cells (e.g., HEK293 or MM.1S) at 10,000 cells/well in white-walled plates.

  • Treatment: Add ligand (10 nM – 10

    
    M). Include a "No Ligand" control (0% degradation) and a "MG132 + Ligand" control (to prove proteasome dependence).
    
  • Detection: Add Nano-Glo® HiBiT Lytic Reagent containing LgBiT.

  • Analysis:

    • 
      : 
      
      
      
      .
    • 
      :  Concentration at 50% of 
      
      
      
      .

Part 4: The Selectivity Trap (Neosubstrates)

A new ligand may bind CRBN tighter than Lenalidomide but fail due to toxicity caused by off-target neosubstrate recruitment.

The "Teratogenicity Panel" (Mandatory Screening): Any new CRBN ligand must be screened against:

  • SALL4: Degradation linked to limb defects (Thalidomide-like toxicity).

  • GSPT1: Degradation causes acute cytotoxicity (CC-885 like).

  • CK1

    
    :  Degradation drives efficacy in MDS but toxicity in other contexts.
    

Mechanism of Action & Selectivity Diagram:

CRBN_Pathway cluster_substrates Neosubstrate Recruitment (Competition) Ligand New Ligand CRBN CRBN-DDB1-CUL4 (E3 Ligase) Ligand->CRBN Binding (Kd) Complex Binary Complex (Surface Remodeled) Ligand->Complex CRBN->Complex IKZF IKZF1/3 (Desired Target) Complex->IKZF High Affinity (Ideal) SALL4 SALL4 (Teratogen) Complex->SALL4 Low Affinity (Safety) GSPT1 GSPT1 (Cytotoxin) Complex->GSPT1 Avoidance (Selectivity) Ub Poly-Ubiquitination IKZF->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: The "Molecular Glue" mechanism.[2] Ligand binding remodels the CRBN surface, creating a new interface that recruits specific neosubstrates for ubiquitination.[3]

Part 5: Data Summary & Reporting

When publishing your comparison, summarize data in a multi-parametric table.

Example Reporting Format:

Ligand IDCRBN

(TR-FRET)
IKZF1

(HiBiT)
IKZF1

SALL4 Degradation?Permeability (PAMPA)
Control (Len) 180 nM15 nM95%NoHigh
Ligand X (New) 45 nM3 nM98%Yes (Fail) Medium
Ligand Y (New) 120 nM8 nM99%No (Pass)High

Interpretation: Ligand X is more potent but toxic (SALL4 degrader). Ligand Y is the superior candidate despite lower binary affinity, proving that selectivity > affinity .

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife. Link

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action. ACS Chemical Biology. Link

  • Matyskiela, M. E., et al. (2016). A hypermorphic aberration of the CRBN E3 ubiquitin ligase confers resistance to lenalidomide. Nature. Link

  • Promega Corporation. (2024). HiBiT Protein Tagging System Protocol. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid. As researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of novel chemical entities is paramount to laboratory safety and environmental responsibility. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the "why" behind each step.

Hazard Assessment: Understanding the Compound

  • Ethanesulfonic Acid Moiety : This functional group imparts strong acidic properties to the molecule. Ethanesulfonic acid itself is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Sulfonic acids, in general, are known irritants and can cause respiratory issues if inhaled.[3]

  • Piperidine-2,6-dione Moiety : This is a derivative of piperidine. Piperidine and its derivatives can be flammable, toxic, and corrosive.[4][5][6][7] Thermal decomposition of such nitrogen-containing heterocyclic compounds can release irritating and toxic gases and vapors, including nitrogen oxides.[4]

Given this information, it is prudent to handle 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid as a corrosive and potentially toxic substance .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]To protect against splashes of the acidic compound, which can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, with a thickness of at least 0.11mm).[8]To prevent skin contact, as the sulfonic acid group can cause severe burns and irritation.[1][3]
Body Protection A lab coat is mandatory. For larger quantities or risk of splashing, a chemical-resistant apron is advised.[1]To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a fume hood.[9]To avoid inhalation of any dust or aerosols, which can irritate the respiratory tract.[3]

Disposal Workflow: A Step-by-Step Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [4][10]

Step 1: Segregation and Labeling

  • Solid Waste : Collect any solid 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid waste in a clearly labeled, sealed container. The container should be made of a material compatible with corrosive substances (e.g., high-density polyethylene - HDPE).

  • Liquid Waste (Aqueous Solutions) :

    • Collect all aqueous solutions containing the compound in a dedicated, sealed, and properly labeled waste container.

    • The label must clearly state "Hazardous Waste," the full chemical name: "2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid," and the approximate concentration and volume.

    • Due to its acidic nature, it is advisable to keep this waste stream separate from basic or organic solvent waste to prevent potentially violent reactions.

Step 2: Neutralization (for Aqueous Solutions)

For dilute aqueous solutions, neutralization can be a preliminary step before collection, though the neutralized solution must still be disposed of as hazardous waste. This reduces the corrosivity of the waste.

  • Work in a fume hood.

  • Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide, to the acidic solution while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH is between 6.0 and 8.0.

  • Be aware that neutralization is an exothermic reaction and may generate gas (carbon dioxide if using bicarbonate). Add the base slowly to control the reaction.

  • Collect the neutralized solution in the designated hazardous waste container.

Step 3: Final Disposal

  • All waste containers (both solid and liquid) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • The recommended final disposal method is incineration at a licensed facility, which is a common and effective method for destroying organic chemical waste.[4][11]

  • Landfilling in an approved chemical waste landfill may be an alternative, but incineration is generally preferred for organic compounds.[11]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert : Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment : For small spills, contain the material using a chemical spill kit with an absorbent material suitable for corrosive substances (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization of Spill Residue : After absorbing the bulk of the spill, the area can be decontaminated by wiping with a weak basic solution (e.g., 5% sodium bicarbonate solution), followed by a final wipe with water.[12]

  • Collection : All contaminated absorbent materials and wipes must be collected in a sealed, labeled hazardous waste container for disposal.

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid.

DisposalWorkflow start Start: Disposal of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed, compatible container. solid_waste->collect_solid neutralize_prompt Consider Neutralization (for dilute aqueous solutions) liquid_waste->neutralize_prompt final_disposal Arrange for disposal via Institutional EHS or licensed contractor. collect_solid->final_disposal neutralize_yes Neutralize with weak base to pH 6-8 in a fume hood. neutralize_prompt->neutralize_yes Yes collect_liquid Collect in a labeled, sealed, compatible container. neutralize_prompt->collect_liquid No neutralize_yes->collect_liquid collect_liquid->final_disposal incineration Preferred Method: Incineration final_disposal->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Disposal workflow for 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid.

References

  • Vertex AI Search, Piperidine - SAFETY D
  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific (HEPES), Accessed February 23, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific (Ethanesulfonic acid), Accessed February 23, 2026.
  • Vertex AI Search, SULPHONIC ACID, 90% - SAFETY D
  • Vertex AI Search, PIPERIDINE FOR SYNTHESIS - Loba Chemie, Accessed February 23, 2026.
  • Vertex AI Search, PIPERIDINE (D11, 98%)
  • Vertex AI Search, SAFETY DATA SHEET - West Liberty University (HEPES), Accessed February 23, 2026.
  • Vertex AI Search, Sigma P6757 - SAFETY D
  • Vertex AI Search, Ethanesulfonic acid - Santa Cruz Biotechnology, Accessed February 23, 2026.
  • Vertex AI Search, Safety Data Sheet - G-Biosciences (HEPES), Accessed February 23, 2026.
  • Vertex AI Search, Safety Data Sheet: Piperidine - Carl ROTH, Accessed February 23, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - Sigma-Aldrich (Piperidine), Accessed February 23, 2026.
  • Vertex AI Search, LAB SULPHONIC ACID - SAFETY D
  • Vertex AI Search, Safety Data Sheet - SERVA Electrophoresis GmbH (HEPES), Accessed February 23, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - TCI Chemicals (4-Hydroxypyridine-3-sulfonic Acid), Accessed February 23, 2026.
  • Vertex AI Search, Acid Handling - Standard Operating Procedure, Accessed February 23, 2026.
  • Vertex AI Search, 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride | C7H10ClNO4S | CID 43811467 - PubChem, Accessed February 23, 2026.
  • Vertex AI Search, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid - PubChem, Accessed February 23, 2026.
  • Vertex AI Search, PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL, Accessed February 23, 2026.
  • Vertex AI Search, Safety data sheet - BASF, Accessed February 23, 2026.
  • Vertex AI Search, Substance Information - ECHA - European Union (HEPES), Accessed February 23, 2026.
  • Capital Resin Corporation, Strategies for the Safe Handling of Sulfonic Acid, Accessed February 23, 2026.
  • Vertex AI Search, Safety Data Sheet - BioSpectra, Inc (HEPES), Accessed February 23, 2026.
  • Vertex AI Search, HEPES - Wikipedia, Accessed February 23, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - TCI Chemicals (HEPES), Accessed February 23, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - Cole-Parmer (HEPES), Accessed February 23, 2026.
  • Vertex AI Search, Ethanesulfonic acid - Safety Data Sheet - ChemicalBook, Accessed February 23, 2026.
  • Vertex AI Search, 7365-45-9(HEPES) Product Description - ChemicalBook, Accessed February 23, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.